molecular formula C23H19N5O B15623905 IMP-1710

IMP-1710

Número de catálogo: B15623905
Peso molecular: 381.4 g/mol
Clave InChI: FYMVGXGSNIVSKY-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHEMBL5303438 is a Unknown drug.

Propiedades

IUPAC Name

(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMVGXGSNIVSKY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMP-1710

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a highly potent and selective small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] Developed by Mission Therapeutics in collaboration with researchers at Imperial College London, this compound serves as both a therapeutic lead compound and a powerful chemical probe for studying UCHL1 biology.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

This compound functions as a covalent inhibitor, selectively targeting the active site of the UCHL1 enzyme.[5] The primary mechanism involves the formation of an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site.[1][5] This covalent modification effectively and permanently inactivates the deubiquitinating function of UCHL1.[5]

The molecule was designed based on a cyanamide-containing scaffold, which was identified through a high-throughput screening campaign.[1] A key structural feature of this compound is the inclusion of an alkyne moiety.[3][5] This functional group does not directly participate in the inhibition of UCHL1 but enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][5] This allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to this compound after it has bound to UCHL1.[5][6] This feature makes this compound an invaluable tool for activity-based protein profiling (ABPP) to identify and quantify UCHL1 in complex biological samples like cell lysates.[6][7]

dot

cluster_0 This compound Interaction with UCHL1 cluster_1 Downstream Cellular Effects IMP1710 This compound (Covalent Inhibitor) Covalent_Bond Covalent Bond Formation IMP1710->Covalent_Bond Targets UCHL1 UCHL1 Enzyme (Active Site with Catalytic Cysteine) UCHL1->Covalent_Bond Binds to Inactivated_UCHL1 Inactivated UCHL1 Covalent_Bond->Inactivated_UCHL1 Results in Inhibition_Deubiquitination Inhibition of Deubiquitination Inactivated_UCHL1->Inhibition_Deubiquitination Leads to Protein_Homeostasis Altered Protein Homeostasis Inhibition_Deubiquitination->Protein_Homeostasis Impacts Antifibrotic_Activity Antifibrotic Activity Protein_Homeostasis->Antifibrotic_Activity Contributes to

Caption: Mechanism of this compound action on UCHL1 and its cellular consequences.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

ParameterValueAssay TypeCell Line/SystemReference
UCHL1 IC50 38 nM (95% CI: 32-45 nM)Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA)Biochemical[6][7]
UCHL1 IC50 90 nM (95% CI: 79-100 nM)Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA)Biochemical (Parent Compound)[1][7]
TGF-β1-induced FMT IC50 740 nMHigh Content Imaging (αSMA expression)Primary human lung fibroblasts from IPF donors[5][6]
Selectivity >1000-fold vs. (R)-enantiomerFluorescence Polarization (FP) AssayBiochemical[1][7]
Selectivity High selectivity over a panel of 20 other deubiquitinating enzymes at 1 µM.FP and FI assays (Ub-Lys-TAMRA and Ub-Rho110)Biochemical[5][8]

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against UCHL1.

Methodology:

  • Reagents and Materials:

    • Recombinant human UCHL1 enzyme.

    • Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA) fluorescent probe.

    • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5).

    • This compound and control compounds serially diluted in DMSO.

    • 384-well, low-volume, black, round-bottom plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A solution of UCHL1 is prepared in the assay buffer.

    • This compound or control compounds are pre-incubated with the UCHL1 enzyme solution for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.[1][7]

    • The Ub-Lys-TAMRA probe is then added to the enzyme-inhibitor mixture.

    • The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to reach a steady state.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for TAMRA.

    • Data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based UCHL1 Target Engagement Assay

This assay confirms that this compound can engage with its target, UCHL1, within a cellular context.

Methodology:

  • Reagents and Materials:

    • HEK293T cells.

    • This compound, inactive enantiomer (IMP-1711), and parent compound.

    • HA-Ub-VME, an activity-based probe that labels active DUBs.

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • SDS-PAGE gels and Western blotting apparatus.

    • Primary antibodies against HA-tag and UCHL1.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

  • Procedure:

    • HEK293T cells are cultured to approximately 80% confluency.

    • Cells are treated with varying concentrations of this compound, the inactive control IMP-1711, or the parent compound for 1 hour.[7]

    • Following treatment, cells are lysed.

    • The cell lysates are then treated with HA-Ub-VME to label any remaining active UCHL1 that has not been inhibited by the test compounds.

    • The proteins in the lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with an anti-HA antibody to detect the amount of HA-Ub-VME-labeled UCHL1.

    • An anti-UCHL1 antibody is used as a loading control.

    • A dose-dependent decrease in the HA-Ub-VME signal indicates successful target engagement by this compound.[7]

Quantitative Chemical Proteomics for Selectivity Profiling

This method is employed to assess the selectivity of this compound across the entire proteome.

dot

HEK293 HEK293 Cells Treatment Treat with this compound (2, 20, or 200 nM) or DMSO Vehicle HEK293->Treatment Lysis Cell Lysis Treatment->Lysis CuAAC CuAAC Ligation to Azide-Biotin Capture Reagent Lysis->CuAAC Enrichment Enrichment on NeutrAvidin-Agarose Beads CuAAC->Enrichment Digestion On-Resin Digestion (LysC and Trypsin) Enrichment->Digestion TMT Tandem Mass Tag (TMT) Labeling Digestion->TMT Analysis nanoLC-MS/MS Analysis TMT->Analysis

Caption: Experimental workflow for quantitative chemical proteomics with this compound.

Methodology:

  • Cell Treatment and Lysis:

    • HEK293 cells are treated with various concentrations of this compound (e.g., 2, 20, 200 nM) or a vehicle control (DMSO) for different durations (e.g., 10, 60, 180 minutes).[7]

    • After treatment, the cells are harvested and lysed.

  • Click Chemistry and Enrichment:

    • The alkyne group on the this compound that is covalently bound to proteins is ligated to an azide-biotin capture reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7]

    • The biotinylated proteins are then enriched using NeutrAvidin-agarose beads.

  • Protein Digestion and Labeling:

    • The enriched proteins are digested on-bead using a sequence of proteases, such as LysC followed by trypsin.[7]

    • The resulting peptides are labeled with tandem mass tags (TMT) to enable relative quantification between the different treatment conditions.

  • Mass Spectrometry and Data Analysis:

    • The TMT-labeled peptides are analyzed by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[7]

    • The mass spectrometry data is then processed to identify and quantify the proteins that were covalently modified by this compound. This allows for the assessment of off-target interactions and confirms the high selectivity for UCHL1. At higher concentrations, some marginal enrichment of UCHL3 may be observed.[8]

Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)

This compound has demonstrated promising anti-fibrotic activity in a cellular model of Idiopathic Pulmonary Fibrosis (IPF).[6] The transition of fibroblasts to myofibroblasts, a key process in the progression of fibrosis, is driven by transforming growth factor-beta 1 (TGF-β1). This transition is characterized by an increase in the expression of alpha-smooth muscle actin (αSMA).[7]

In primary lung fibroblasts isolated from patients with IPF, this compound was shown to inhibit the TGF-β1-induced fibroblast-to-myofibroblast transition, with an IC50 of 740 nM.[5][6] This effect was observed through a reduction in αSMA expression, as measured by high content imaging.[7] This finding suggests that the inhibition of UCHL1 by this compound could be a viable therapeutic strategy for fibrotic diseases.[1][2]

Conclusion

This compound is a well-characterized and highly selective covalent inhibitor of UCHL1. Its mechanism of action is understood in detail, and its utility as both a potential therapeutic agent and a chemical probe is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or targeting the UCHL1 enzyme. The dual functionality of this compound, combining potent inhibition with the capabilities of an activity-based probe, makes it a significant tool in the study of ubiquitin signaling and the development of novel therapeutics.[5]

References

The Role of IMP-1710 in Advancing Deubiquitylating Enzyme Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deubiquitylating enzymes (DUBs) have emerged as a critical class of enzymes in cellular signaling and protein homeostasis, making them attractive targets for therapeutic intervention in a range of diseases, including cancer, neurodegeneration, and fibrosis. The development of potent and selective inhibitors is paramount to dissecting the complex biology of individual DUBs. This technical guide focuses on IMP-1710, a highly potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). We will delve into its mechanism of action, its application as a chemical probe, and its role in elucidating the function of UCHL1 in disease models, thereby serving as a paradigm for the study of other deubiquitylating enzymes.

Introduction to Deubiquitylating Enzymes (DUBs)

The ubiquitin-proteasome system (UPS) is a tightly regulated process that governs protein degradation and signaling. Ubiquitination, the process of attaching ubiquitin to a substrate protein, is a reversible post-translational modification. Deubiquitylating enzymes (DUBs) are proteases that remove ubiquitin from substrates, thereby regulating a multitude of cellular processes. With over 100 DUBs identified in humans, a significant challenge lies in understanding the specific function of each enzyme due to overlapping substrate specificities. The development of highly selective inhibitors is crucial to functionally discriminate between individual DUBs.

This compound: A Potent and Selective UCHL1 Inhibitor

This compound is a novel small molecule that has been identified as a potent and highly selective covalent inhibitor of UCHL1.[1][2][3][4][5][6] UCHL1 is a DUB that is highly expressed in the brain and has been implicated in various pathologies, including neurodegenerative diseases, cancer, and fibrosis.[1][3][4][5][6] The exquisite selectivity of this compound for UCHL1 over other DUBs makes it an invaluable tool for studying the specific roles of this enzyme.[2][7]

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been quantitatively assessed through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Target Enzyme Assay Type IC50 Value Selectivity Reference
UCHL1Fluorescence Polarization38 nM>100-fold vs 20 other DUBs[7][8]
UCHL1TGF-β1-induced fibroblast-to-myofibroblast transition740 nM-[7]

Mechanism of Action and Chemical Probe Utility

This compound functions as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue in the active site of UCHL1.[1][4][5][7] This covalent nature ensures a durable and specific inhibition of the enzyme's activity.

Furthermore, this compound is designed as an activity-based probe (ABP). It incorporates an alkyne functional group, which allows for "click chemistry" reactions.[7][8] This feature enables researchers to visualize, identify, and quantify UCHL1 in complex biological samples, such as cell lysates and even intact cells.[1][3][4][5]

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

The following diagram illustrates the general workflow for using this compound as an activity-based probe for protein profiling.

ABPP_Workflow cluster_cell Cellular Context cluster_click Click Chemistry cluster_analysis Downstream Analysis IntactCells Intact Cells or Lysate IMP1710 This compound (Alkyne Probe) IntactCells->IMP1710 Incubation LabeledUCHL1 Covalently Labeled UCHL1 IMP1710->LabeledUCHL1 Covalent Modification ClickReaction CuAAC Reaction LabeledUCHL1->ClickReaction TaggedUCHL1 Reporter-Tagged UCHL1 ClickReaction->TaggedUCHL1 AzideTag Azide-Reporter (e.g., Biotin (B1667282), Fluorophore) AzideTag->ClickReaction Enrichment Affinity Enrichment (e.g., Streptavidin beads) TaggedUCHL1->Enrichment Proteolysis Proteolysis Enrichment->Proteolysis LCMS LC-MS/MS Analysis Proteolysis->LCMS Identification UCHL1 Identification & Quantification LCMS->Identification

Caption: Experimental workflow for activity-based protein profiling using this compound.

Role of this compound in Studying Idiopathic Pulmonary Fibrosis (IPF)

This compound has been instrumental in validating UCHL1 as a potential therapeutic target in idiopathic pulmonary fibrosis (IPF).[1][3][5] IPF is a progressive and fatal lung disease characterized by the excessive accumulation of extracellular matrix. Studies have shown that this compound can block pro-fibrotic responses in cellular models of IPF.[1][3][5]

UCHL1 Signaling in Fibrosis

The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of fibrosis. UCHL1 has been shown to play a role in this pathway. The following diagram illustrates a simplified model of UCHL1's involvement in the fibrotic process.

UCHL1_Fibrosis_Pathway TGFb TGF-β1 TGFb_R TGF-β Receptor TGFb->TGFb_R Binds Fibroblast Fibroblast TGFb_R->Fibroblast Activates UCHL1 UCHL1 UCHL1->Fibroblast Promotes (Pro-fibrotic signaling) IMP1710 This compound IMP1710->UCHL1 Inhibits Myofibroblast Myofibroblast (α-SMA expression) Fibroblast->Myofibroblast Differentiation ECM Extracellular Matrix Deposition Myofibroblast->ECM

Caption: Simplified signaling pathway of UCHL1 in fibrosis and the inhibitory action of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for DUB Activity

This assay is used to measure the inhibitory activity of compounds like this compound against DUBs.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA). Larger molecules (intact substrate) tumble slower in solution and emit more polarized light. When a DUB cleaves the substrate, the smaller fluorescent tag tumbles faster, resulting in a decrease in fluorescence polarization.

Protocol:

  • Reagents and Materials:

    • Purified DUB enzyme (e.g., UCHL1)

    • Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM DTT, 100 mM NaCl)

    • This compound or other test compounds

    • 384-well black plates

    • Fluorescence plate reader with polarization filters

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the DUB enzyme to the wells of the 384-well plate.

    • Add the different concentrations of this compound to the wells and pre-incubate with the enzyme for a defined period (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorescent ubiquitin substrate to each well.

    • Measure the fluorescence polarization at regular intervals using a plate reader (e.g., excitation at 531 nm and emission at 579 nm).

    • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Chemical Proteomic Profiling

This method is used to identify the protein targets of this compound in a complex biological sample.

Principle: This technique utilizes the alkyne tag on this compound for "click" chemistry to attach a biotin reporter tag. The biotinylated proteins can then be enriched and identified by mass spectrometry.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with different concentrations of this compound or a vehicle control (DMSO) for a specific duration.

    • Harvest and lyse the cells to obtain a total protein lysate.

  • Click Chemistry Reaction:

    • To the cell lysate, add an azide-biotin conjugate, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction to allow the cycloaddition of the azide-biotin to the alkyne group of this compound bound to UCHL1.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated beads to the lysate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using a protease like trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm.

    • Quantify the relative abundance of the identified proteins across different treatment conditions to confirm the specific engagement of this compound with UCHL1.

Conclusion

This compound stands out as a powerful tool for the specific investigation of UCHL1. Its high potency and selectivity, combined with its utility as an activity-based probe, have enabled a deeper understanding of UCHL1's role in cellular processes and disease, particularly in the context of idiopathic pulmonary fibrosis. The methodologies and approaches used to characterize this compound serve as a valuable blueprint for the development and application of selective inhibitors for other deubiquitylating enzymes, which will be critical for advancing our understanding of the ubiquitin system and for the development of novel therapeutics.

References

The Discovery and Development of IMP-1710: A Potent and Selective Covalent Probe for UCHL1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent and exquisitely selective covalent inhibitor of Ubiquitin Carboxy-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a range of pathologies including neurodegenerative diseases, cancer, and fibrosis.[1][2] Discovered through a collaboration between Mission Therapeutics and the Tate Group at Imperial College London, this compound has emerged as a critical tool for elucidating the cellular functions of UCHL1 and validating it as a therapeutic target.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational framework.

Introduction: The Therapeutic Potential of Targeting UCHL1

The ubiquitin-proteasome system is a critical cellular pathway for protein degradation and signaling, with deubiquitylating enzymes (DUBs) acting as key regulators by removing ubiquitin tags from substrate proteins. UCHL1 is a highly abundant DUB in the human brain, constituting over 1% of the total protein mass. Its dysregulation has been linked to various diseases, making it an attractive, albeit challenging, therapeutic target.[1][2][4] Prior to the development of this compound, the field lacked potent and selective chemical probes to accurately study UCHL1's function in a cellular context.

Discovery of this compound: A Collaborative Effort

This compound was developed as part of a screening and hit optimization campaign by Mission Therapeutics, which identified a series of novel cyanamide-containing UCHL1 inhibitors.[4][5] Recognizing the potential for a covalent probe, researchers designed this compound as an analogue of a potent inhibitor from this series.[4][5] A key feature of this compound is the incorporation of an alkyne tag, which allows for "click chemistry" reactions, enabling the visualization and enrichment of UCHL1 in complex biological samples.[6][7]

Mechanism of Action: Covalent and Stereoselective Inhibition

This compound functions as a covalent inhibitor, stereoselectively labeling the catalytic cysteine residue within the active site of UCHL1.[1][4][8] This covalent modification leads to the irreversible inhibition of the enzyme's deubiquitinating activity.[7] The interaction is highly stereoselective; the (R)-enantiomer of the parent compound is over 1000-fold less active, highlighting the specific binding orientation required for inhibition.[4][5]

Quantitative Data Summary

The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundTargetIC50 (nM)95% Confidence Interval (nM)Assay Type
This compound UCHL138[4][5][6][7]32–45[5]Fluorescence Polarization (FP)
Parent Compound (1)UCHL190[5]79–100[5]Fluorescence Polarization (FP)
Inactive Enantiomer (3)UCHL1>100,000[5]N/AFluorescence Polarization (FP)

Table 2: Cellular Activity of this compound

ActivityCell TypeIC50 (nM)Experimental Conditions
Inhibition of Fibroblast-to-Myofibroblast TransitionPrimary Human Lung Fibroblasts (IPF donors)740[6][7]1 µM this compound, 1h pre-incubation followed by TGF-β1 treatment for 3 days[5][6]

Table 3: Inhibition Kinetics

CompoundParameterValue (M⁻¹s⁻¹)95% Confidence Interval (M⁻¹s⁻¹)
This compound kobs/I11,000[1]7,700–13,000[1]
Parent Compound (1)kobs/I7,400[1]5,200–9,700[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the core experimental protocols used in the characterization of this compound.

UCHL1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to compete with a fluorescently labeled ubiquitin probe (Ub-Lys-TAMRA) for binding to the UCHL1 active site.

  • Reagents: Recombinant human UCHL1, Ub-Lys-TAMRA probe, assay buffer (e.g., PBS with 0.01% Tween-20), test compounds (this compound and controls).

  • Procedure:

    • Prepare a dilution series of the test compounds in assay buffer.

    • In a 384-well plate, add UCHL1 and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[5]

    • Add the Ub-Lys-TAMRA probe to initiate the binding reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay

This experiment confirms that this compound can engage with UCHL1 within intact cells.

  • Cell Line: HEK293T cells overexpressing HA-tagged UCHL1.

  • Procedure:

    • Culture HEK293T cells and treat with varying concentrations of this compound or control compounds for 1 hour.

    • Lyse the cells and treat the lysates with a broad-spectrum DUB probe (HA-Ub-VME) to label any remaining active UCHL1.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform an immunoblot analysis using an anti-HA antibody to visualize the labeled UCHL1.

  • Expected Outcome: A dose-dependent decrease in the HA-Ub-VME signal indicates successful target engagement by this compound.[1]

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay assesses the antifibrotic potential of this compound in a disease-relevant cellular model.

  • Cell Type: Primary human lung fibroblasts from idiopathic pulmonary fibrosis (IPF) donors.

  • Procedure:

    • Plate the primary fibroblasts and allow them to adhere.

    • Pre-incubate the cells with this compound (e.g., 1 µM) or control compounds for 1 hour.[6]

    • Induce myofibroblast differentiation by treating the cells with transforming growth factor-beta 1 (TGF-β1) for 3 days.[5]

    • Fix and permeabilize the cells.

    • Stain for the myofibroblast marker alpha-smooth muscle actin (αSMA) using a fluorescently labeled antibody.

    • Analyze αSMA expression using high-content imaging.

  • Data Analysis: Quantify the fluorescence intensity of αSMA to determine the extent of inhibition of the fibrotic transition.

Visualizing the Role and Application of this compound

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.

G cluster_0 Ubiquitin-Proteasome System cluster_1 Mechanism of this compound Inhibition Protein Protein Substrate Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub_Protein->Protein Deubiquitination Degradation Proteasomal Degradation Ub_Protein->Degradation Ub Ubiquitin Pool UCHL1 UCHL1 UCHL1->Protein Recycles Ub UCHL1->Ub_Protein Inhibited_UCHL1 Inactive UCHL1 IMP1710 This compound IMP1710->UCHL1 Covalent Binding to Catalytic Cysteine

Caption: Signaling pathway of UCHL1 and its inhibition by this compound.

G cluster_0 Discovery & Preclinical Workflow Screening HTS & Hit Optimization Design Probe Design (this compound) Screening->Design Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical Assays (IC50, Kinetics) Synthesis->Biochem Cellular Cellular Assays (Target Engagement) Biochem->Cellular Phenotypic Phenotypic Screening (Anti-fibrosis) Cellular->Phenotypic Validation Validated Research Probe Phenotypic->Validation

Caption: The discovery and development workflow for this compound.

G cluster_0 Click Chemistry Application Workflow Cells Treat Cells with This compound Lysis Cell Lysis Cells->Lysis Click Click Reaction with Azide-Reporter Lysis->Click Analysis Downstream Analysis Click->Analysis Imaging Fluorescence Imaging Analysis->Imaging Visualization Proteomics Proteomic Profiling Analysis->Proteomics Enrichment

References

An In-depth Technical Guide to IMP-1710: A Potent and Selective UCHL1 Inhibitor and Activity-Based Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a novel, highly potent, and selective small molecule that functions as a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] With an IC50 of 38 nM, this compound offers a significant advancement in the study of UCHL1 function and its role in disease.[3][4] A key feature of this compound is the incorporation of an alkyne moiety, rendering it a powerful activity-based probe for "click chemistry" applications, enabling the specific labeling and identification of UCHL1 in cellular contexts.[5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C23H19N5O, possesses a unique structure that contributes to its high potency and selectivity.[6][7] It was developed through a screening and hit optimization campaign, which led to a series of novel cyanamide-containing UCHL1 inhibitors.[2][8]

PropertyValueReference
Molecular Formula C23H19N5O[5][7]
Molecular Weight 381.4 g/mol [5]
CAS Number 2383117-96-0[3][7]
Formal Name (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile[4]
Appearance Solid[7]
Purity ≥98%[4]
Solubility Soluble in DMSO, Chloroform, and Ethanol[4][7]

Mechanism of Action and Biological Activity

This compound acts as a potent and selective covalent inhibitor of UCHL1.[1] Its mechanism involves the stereoselective labeling of the catalytic cysteine (Cys90) in the active site of UCHL1, leading to irreversible inhibition.[1][2] This covalent binding accounts for its high potency.[5]

The biological activity of this compound has been primarily characterized by its potent inhibition of UCHL1 and its resulting antifibrotic effects.[3] It has been demonstrated to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis (IPF).[1] Specifically, this compound inhibits the TGF-β1-induced transformation of fibroblasts into myofibroblasts.[3][4]

Inhibitory Activity
TargetAssayIC50Reference
UCHL1Fluorescence Polarization38 nM[3][4][5]
TGF-β1-induced fibroblast-to-myofibroblast transitionPrimary lung fibroblasts from IPF patients740 nM[3][4][5]
Selectivity

This compound exhibits high selectivity for UCHL1 over a panel of 20 other deubiquitylating enzymes (DUBs) at a concentration of 1 µM.[4][5][6] This selectivity is crucial for its use as a specific probe for UCHL1 activity.

Experimental Protocols

Biochemical UCHL1 Inhibition Assay (Fluorescence Polarization)

This protocol describes the determination of this compound's IC50 value against UCHL1 using a fluorescence polarization (FP) assay with a Ub-Lys-TAMRA probe.[1][2]

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human UCHL1, Ub-Lys-TAMRA probe, and a serial dilution of this compound in assay buffer.

  • Pre-incubation: Incubate UCHL1 with varying concentrations of this compound for 30 minutes to allow for covalent modification.[2]

  • Assay Initiation: Add the Ub-Lys-TAMRA probe to the pre-incubated mixture.

  • Measurement: Measure the fluorescence polarization after a specified incubation period.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay

This protocol outlines the use of this compound as an activity-based probe to label UCHL1 in intact cells, followed by detection via click chemistry.[4][5]

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293T) to the desired confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[1]

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Click Chemistry Reaction: To the cell lysate, add an azide-modified reporter tag (e.g., azide-modified TAMRA or biotin).[4][5] Catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Detection and Analysis:

    • For TAMRA-azide: Visualize the labeled UCHL1 using in-gel fluorescence scanning.

    • For Biotin-azide: Perform a pulldown of the labeled protein using streptavidin beads, followed by immunoblotting with an anti-UCHL1 antibody.

Fibroblast-to-Myofibroblast Transition Assay

This protocol details the assessment of this compound's antifibrotic activity in a cellular model of idiopathic pulmonary fibrosis.[1][3]

Methodology:

  • Cell Culture: Culture primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis.

  • Pre-treatment: Pre-incubate the fibroblasts with this compound (e.g., at 1 µM) for 1 hour.[1]

  • Induction of Fibrosis: Treat the cells with TGF-β1 to induce the transformation into myofibroblasts.

  • Immunofluorescence Staining: After a suitable incubation period (e.g., 3 days), fix and permeabilize the cells.[1] Stain for α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

  • Imaging and Quantification: Acquire images using high-content imaging and quantify the expression of α-SMA to determine the extent of fibroblast-to-myofibroblast transition.

Visualizations

Mechanism of Action: Covalent Inhibition of UCHL1

G This compound Covalent Inhibition of UCHL1 IMP1710 This compound Complex This compound-UCHL1 Non-covalent Complex IMP1710->Complex Binding to active site UCHL1_active Active UCHL1 (with catalytic Cys90) UCHL1_active->Complex UCHL1_inactive Inactive UCHL1 (covalently modified Cys90) Complex->UCHL1_inactive Covalent bond formation

Caption: Covalent inhibition of UCHL1 by this compound.

Experimental Workflow: Cellular Target Engagement

G Workflow for Cellular Target Engagement using this compound cluster_cell Intact Cells cluster_lysate Cell Lysate cluster_analysis Analysis Cells HEK293T Cells Treat Treat with this compound Cells->Treat Lyse Cell Lysis Treat->Lyse Click Click Chemistry (add Azide-reporter) Lyse->Click Detect_Fluorescence In-gel Fluorescence Click->Detect_Fluorescence TAMRA-azide Detect_Blot Biotin Pulldown & Immunoblot Click->Detect_Blot Biotin-azide

Caption: Experimental workflow for this compound cellular target engagement.

Signaling Pathway: Inhibition of Fibrosis

G This compound Inhibition of TGF-β1 Induced Fibrosis TGFb1 TGF-β1 Fibroblast Fibroblast TGFb1->Fibroblast stimulates Myofibroblast Myofibroblast (α-SMA expression) Fibroblast->Myofibroblast differentiation UCHL1 UCHL1 UCHL1->Fibroblast promotes IMP1710 This compound IMP1710->UCHL1 inhibits

References

Foundational Research on IMP-1710: A Technical Guide for Neurodegeneration Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent, selective, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) highly expressed in the brain.[1][2][3] Dysfunction of UCHL1 has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's, making it a compelling therapeutic target.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and the underlying signaling pathways relevant to neurodegeneration.

Introduction to this compound and its Target, UCHL1

This compound is a novel, activity-based probe for UCHL1, developed to facilitate the study of this enzyme's function and its role in disease.[1][2] UCHL1 is one of the most abundant proteins in the brain, constituting 1-2% of the total soluble protein. It plays a critical role in the ubiquitin-proteasome system (UPS) by recycling ubiquitin monomers, thereby maintaining ubiquitin homeostasis.[1][2] Dysregulation of the UPS is a well-established hallmark of neurodegenerative disorders, leading to the accumulation of misfolded and aggregated proteins.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits potent and highly selective inhibition of UCHL1. The following tables summarize the key quantitative data from foundational studies.

Table 1: In Vitro Potency of this compound and Related Compounds against UCHL1 [1][2]

CompoundTargetAssay TypeIC50 (nM)
This compound UCHL1Fluorescence Polarization38
Compound 1 (Parent)UCHL1Fluorescence Polarization90
IMP-1711 (Inactive enantiomer)UCHL1Fluorescence Polarization>100,000

Table 2: Selectivity Profile of this compound against a Panel of Deubiquitylating Enzymes (DUBs) [5]

DUB Target% Inhibition at 1 µM this compound
UCHL1 100
UCHL3<10
USP2<5
USP5<5
USP7<5
USP8<5
USP11<5
USP14<5
USP15<5
USP21<5
USP28<5
OTUB1<5
OTUD1<5
Cezanne<5
TRABID<5
A20<5
CYLD<5
BAP1<5
ATXN3<5
AMSH<5

Signaling Pathways in Neurodegeneration

UCHL1 is implicated in key signaling pathways that are central to the pathogenesis of neurodegenerative diseases.

Ubiquitin-Proteasome System (UPS) and Protein Degradation

UCHL1's primary role is to maintain the pool of monomeric ubiquitin, which is essential for the proper functioning of the UPS. In neurodegenerative diseases, impaired UPS function leads to the accumulation of toxic protein aggregates. By inhibiting UCHL1, this compound can be used to probe the consequences of reduced ubiquitin recycling on the degradation of disease-relevant proteins.

UPS_Pathway cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP Protein Misfolded Protein E3 E3 Ligase Protein->E3 E2 E2 Conjugating Enzyme E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Proteasome 26S Proteasome PolyUb_Protein->Proteasome UCHL1 UCHL1 PolyUb_Protein->UCHL1 Proteasome->Ub Recycling Degradation Degraded Peptides Proteasome->Degradation UCHL1->Ub Recycling UCHL1->Protein Deubiquitination IMP1710 This compound IMP1710->UCHL1 AD_Pathway UCHL1 UCHL1 UPS_Lysosome UPS/Lysosomal Degradation UCHL1->UPS_Lysosome Promotes IMP1710 This compound IMP1710->UCHL1 APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE1 APP->UPS_Lysosome BACE1 BACE1 (β-secretase) BACE1->UPS_Lysosome gamma_secretase γ-secretase Abeta->gamma_secretase Cleavage by Plaques Amyloid Plaques Abeta->Plaques PD_Pathway alpha_syn α-Synuclein Ub_alpha_syn Ubiquitinated α-Synuclein alpha_syn->Ub_alpha_syn Ubiquitination (E3 Ligases) Aggregates Lewy Bodies (α-Synuclein Aggregates) alpha_syn->Aggregates UCHL1 UCHL1 Ub_alpha_syn->UCHL1 Deubiquitination Proteasome Proteasomal Degradation Ub_alpha_syn->Proteasome UCHL1->alpha_syn IMP1710 This compound IMP1710->UCHL1 ABPP_Workflow cluster_analysis Analysis Start Intact Cells Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Click Click Chemistry (Add Azide-Tag) Lysis->Click Gel In-Gel Fluorescence Click->Gel Pulldown Streptavidin Pulldown Click->Pulldown WB Western Blot (Anti-UCHL1) Pulldown->WB

References

The Therapeutic Potential of IMP-1710: A Selective UCHL1 Inhibitor for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in the pathogenesis of various diseases, including neurodegeneration, cancer, and fibrosis. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in models of idiopathic pulmonary fibrosis (IPF), and the experimental methodologies used to characterize its activity. This compound demonstrates nanomolar potency in both biochemical and cellular assays, effectively blocking pro-fibrotic pathways. This document serves as a resource for researchers and drug development professionals interested in the therapeutic application of UCHL1 inhibition.

Introduction

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2] Dysregulation of UCHL1 activity has been linked to several pathological conditions, making it an attractive therapeutic target.[1][3] this compound is a novel, potent, and selective covalent inhibitor of UCHL1.[4][5] This guide details the preclinical evidence supporting the therapeutic potential of this compound, particularly in the context of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).

Mechanism of Action

This compound acts as a covalent inhibitor of UCHL1, stereoselectively labeling the catalytic cysteine residue in the enzyme's active site.[4][5] This covalent modification leads to the irreversible inhibition of UCHL1's deubiquitinating activity.[6] The selectivity of this compound for UCHL1 over other DUBs has been demonstrated through comprehensive profiling, highlighting its potential for targeted therapy with reduced off-target effects.[2][5]

Quantitative Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of UCHL1

CompoundTargetAssay TypeIC50 (nM)
This compound UCHL1Fluorescence Polarization38[7]
Parent Compound 1UCHL1Fluorescence Polarization90[2][5]
IMP-1711 (inactive enantiomer)UCHL1Fluorescence Polarization>10,000[2][5]

Table 2: Cellular Activity in a Model of Idiopathic Pulmonary Fibrosis

CompoundCellular ModelEndpointIC50 (nM)
This compound Primary human lung fibroblasts from IPF donorsInhibition of fibroblast-to-myofibroblast transition740[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay quantitatively measures the inhibition of UCHL1 enzymatic activity.

  • Materials:

    • Recombinant human UCHL1

    • Ubiquitin-Lys-TAMRA fluorescent probe

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.5 mg/mL Bovine Gamma Globulin (BGG), 1 mg/mL CHAPS

    • This compound and control compounds

    • Black, low-volume 384-well plates

    • Plate reader capable of fluorescence polarization measurements (e.g., PerkinElmer EnVision)

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of recombinant UCHL1 (final concentration ~1 nM) to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the Ubiquitin-Lys-TAMRA probe (final concentration ~10 nM).

    • Immediately measure fluorescence polarization at an excitation wavelength of 531 nm and an emission wavelength of 579 nm.

    • Continue to read the plate at regular intervals (e.g., every 3 minutes) to monitor the reaction kinetics.

    • Calculate the percent inhibition based on the polarization values of control wells (no inhibitor) and wells with fully inhibited enzyme.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Immunoblot Analysis of UCHL1 Target Engagement in Cells

This method is used to confirm that this compound engages with its target, UCHL1, in a cellular context.

  • Materials:

    • HEK293T cells

    • This compound and control compounds

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

    • Primary antibody: anti-UCHL1

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • SDS-PAGE gels, transfer membranes (PVDF), and associated electrophoresis and transfer equipment

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture HEK293T cells to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or control compounds for 1 hour.

    • Harvest the cells and lyse them on ice with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-UCHL1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Chemical Proteomics for Target Selectivity

This advanced technique is employed to assess the selectivity of this compound across the entire proteome.

  • Materials:

    • HEK293 cells

    • This compound (alkyne-tagged)

    • Azide-biotin tag

    • Click chemistry reagents (copper(I) catalyst)

    • Streptavidin beads

    • Trypsin

    • Tandem Mass Tags (TMT)

    • LC-MS/MS instrumentation

  • Procedure:

    • Treat HEK293 cells with varying concentrations of alkyne-tagged this compound or a vehicle control.

    • Lyse the cells and perform a click reaction with an azide-biotin tag to label the proteins that have covalently bound to this compound.

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Digest the enriched proteins on-bead with trypsin.

    • Label the resulting peptides with TMT reagents for relative quantification.

    • Analyze the labeled peptides by nanoLC-MS/MS.

    • Identify and quantify the proteins that show a dose-dependent enrichment, with UCHL1 being the primary target.

Signaling Pathways and Visualizations

This compound exerts its anti-fibrotic effects by inhibiting UCHL1, which is involved in the TGF-β1 signaling pathway that drives fibrosis.

TGF-β1-Mediated Fibroblast-to-Myofibroblast Transition

In idiopathic pulmonary fibrosis, the cytokine TGF-β1 plays a central role in stimulating the differentiation of fibroblasts into myofibroblasts.[5] This transition is a key event in the excessive deposition of extracellular matrix (ECM) and the stiffening of lung tissue. UCHL1 is implicated in this pathway, and its inhibition by this compound can block this pro-fibrotic transformation.[5]

TGF_beta_pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Fibroblast Fibroblast TGF_beta_R->Fibroblast Activates UCHL1 UCHL1 UCHL1->Fibroblast Promotes Differentiation Myofibroblast Myofibroblast (α-SMA expression) Fibroblast->Myofibroblast Differentiation ECM Excessive ECM Deposition Myofibroblast->ECM IMP_1710 This compound IMP_1710->UCHL1 Inhibits

Caption: TGF-β1 signaling in fibrosis and the inhibitory action of this compound on UCHL1.

Experimental Workflow for Cellular Target Engagement

The following diagram illustrates the workflow for confirming that this compound engages UCHL1 within cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis HEK293T HEK293T Cells Treatment Treat with this compound (dose-response) HEK293T->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblot for UCHL1 Transfer->Immunoblot Imaging Chemiluminescent Imaging Immunoblot->Imaging Quantification Band Density Quantification Imaging->Quantification

Caption: Workflow for assessing this compound target engagement in cells via immunoblotting.

Conclusion

This compound is a potent and selective covalent inhibitor of UCHL1 with demonstrated anti-fibrotic activity in a cellular model of idiopathic pulmonary fibrosis.[5][7] Its well-defined mechanism of action and nanomolar potency make it a valuable research tool and a promising therapeutic candidate for fibrotic diseases.[4] The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Further preclinical studies in animal models of fibrosis are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for IMP-1710 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in the pathogenesis of several diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] this compound exerts its inhibitory effect by stereoselectively labeling the catalytic cysteine of UCHL1.[3][4][5] A key structural feature of this compound is the presence of an alkyne moiety, which enables its use as a probe in "click chemistry" applications for target engagement and proteomic profiling studies.[1][6] These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to investigate its antifibrotic effects and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessAssay TypeIC50 ValueCell Type/SystemReference
UCHL1Fluorescence Polarization38 nMBiochemical Assay[1][3][5][6][7]
TGF-β1-induced Fibroblast-to-Myofibroblast TransitionHigh-Content Imaging (αSMA expression)740 nMPrimary Human Lung Fibroblasts (from IPF patients)[1][6]

Signaling Pathway

This compound has been demonstrated to inhibit the TGF-β1-induced transition of fibroblasts into myofibroblasts, a key process in the progression of fibrosis.[5][6] UCHL1, the target of this compound, is known to modulate several signaling pathways, including Wnt/β-catenin and NF-κB, by preventing the proteasomal degradation of key signaling proteins.[6]

TGF_beta_signaling TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Fibroblast Fibroblast TGF_beta_R->Fibroblast activates Myofibroblast Myofibroblast (αSMA expression ↑) Fibroblast->Myofibroblast transition UCHL1 UCHL1 Signaling_Proteins Signaling Proteins (e.g., β-catenin, IκB-α) UCHL1->Signaling_Proteins deubiquitinates IMP1710 This compound IMP1710->UCHL1 inhibits Proteasomal_Degradation Proteasomal Degradation Signaling_Proteins->Proteasomal_Degradation

TGF-β1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on primary human lung fibroblasts.

Materials:

  • Primary Human Lung Fibroblasts

  • Fibroblast Growth Medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed primary human lung fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in fibroblast growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed_cells Seed Fibroblasts in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound or Vehicle incubate_72h Incubate 72h treat_cells->incubate_72h add_mtt Add MTT Solution incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

Workflow for the MTT Cell Viability Assay.
Inhibition of Fibroblast-to-Myofibroblast Transition

This assay evaluates the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key marker of fibrosis.

Materials:

  • Primary Human Lung Fibroblasts from IPF donors

  • Fibroblast Growth Medium (low serum, e.g., 0.5% FBS)

  • This compound

  • Recombinant Human TGF-β1

  • 96-well imaging plates

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • Bovine Serum Albumin (BSA) (1% in PBS)

  • Primary antibody: anti-α-Smooth Muscle Actin (αSMA)

  • Secondary antibody: fluorescently-conjugated

  • DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system

Procedure:

  • Seed primary human lung fibroblasts in a 96-well imaging plate at a suitable density and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.[1]

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 72 hours to induce myofibroblast differentiation.[5]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Incubate with anti-αSMA primary antibody overnight at 4°C.

  • Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system and quantify the intensity of αSMA staining per cell.

UCHL1 Target Engagement using Click Chemistry

This protocol details how to confirm that this compound engages with its target, UCHL1, within a cellular context.

Materials:

  • HEK293T cells

  • This compound

  • Cell lysis buffer

  • Azide-biotin probe

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Streptavidin-coated magnetic beads

  • SDS-PAGE and Western blotting reagents

  • Anti-UCHL1 antibody

Procedure:

  • Treat HEK293T cells with varying concentrations of this compound for 1-2 hours.

  • Lyse the cells and collect the protein lysate.

  • To the lysate, add the azide-biotin probe, CuSO4, THPTA, and freshly prepared sodium ascorbate to initiate the click reaction.

  • Incubate the reaction for 1 hour at room temperature.

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to pull down the biotin-tagged proteins.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-UCHL1 antibody to detect the pulled-down UCHL1.

Click_Chemistry_Workflow cell_treatment Treat Cells with This compound (alkyne) cell_lysis Cell Lysis cell_treatment->cell_lysis click_reaction Click Reaction with Azide-Biotin cell_lysis->click_reaction pulldown Streptavidin Pulldown click_reaction->pulldown western_blot Western Blot for UCHL1 pulldown->western_blot

Workflow for UCHL1 Target Engagement via Click Chemistry.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures. This compound is for research use only and not for therapeutic or veterinary use.[6]

References

Application Notes and Protocols for IMP-1710 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in various physiological and pathological processes, including neurodegeneration, cancer, and fibrosis.[1][2][3] Its unique chemical structure, featuring an alkyne moiety, makes it an invaluable tool for quantitative proteomics, enabling activity-based protein profiling (ABPP) to identify and quantify UCHL1 in complex biological samples.[1][4] These application notes provide detailed protocols for the use of this compound in quantitative proteomics studies, with a focus on its application in studying fibrotic diseases.

Mechanism of Action: this compound acts as a covalent inhibitor by stereoselectively labeling the catalytic cysteine (Cys90) of UCHL1 at low nanomolar concentrations within cells.[1][2][3] The integrated alkyne handle allows for the subsequent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," facilitating downstream analysis such as enrichment and identification by mass spectrometry.[5][6]

Data Presentation

The following tables summarize representative quantitative data from proteomics experiments using this compound.

Table 1: In Vitro Potency and Selectivity of this compound

CompoundTargetIC50 (nM)Assay TypeReference
This compoundUCHL138Fluorescence Polarization[1][2]
IMP-1711 (inactive enantiomer)UCHL1>1000-fold less activeFluorescence Polarization[1][2]
This compoundPanel of 20 other DUBsNo significant inhibition at 1 µMFluorescence Polarization/Fluorescence Intensity[1]

Table 2: Quantitative Proteomic Analysis of this compound Target Engagement in HEK293T Cells

This table represents typical data obtained from a TMT-based quantitative proteomics experiment to assess the selectivity of this compound.

ProteinGeneFold Enrichment (this compound vs. DMSO)p-valueBiological Function
Ubiquitin C-terminal hydrolase L1UCHL1>10<0.001Deubiquitination
Ubiquitin C-terminal hydrolase L3UCHL3~1.5>0.05Deubiquitination
Fibroblast growth factor receptor 2FGFR2~1.2>0.05Signal Transduction
Other Proteins-<1.2>0.05Various

Note: This table is a representative summary based on published findings. Actual values may vary depending on experimental conditions.[1]

Experimental Protocols

Protocol 1: In-Cell Labeling of UCHL1 with this compound for Activity-Based Protein Profiling

This protocol describes the labeling of endogenous UCHL1 in cultured cells with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cultured cells expressing UCHL1 (e.g., HEK293T, A549)

Procedure:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium. A dose-response experiment is recommended (e.g., 20 nM, 200 nM, 1 µM).

    • Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for 1-3 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Downstream Analysis: The alkyne-labeled proteome is now ready for "click" chemistry ligation to a reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide (B81097) for in-gel visualization).

Protocol 2: Quantitative TMT-Based Proteomic Analysis of this compound Labeled Proteins

This protocol outlines the workflow for identifying and quantifying the targets of this compound using Tandem Mass Tag (TMT) labeling and mass spectrometry.

Materials:

  • This compound labeled cell lysate (from Protocol 1)

  • Azide-biotin capture reagent

  • Click chemistry reaction components (copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • Streptavidin-agarose beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • TMT labeling reagents

  • Desalting columns

Procedure:

  • Click Chemistry Reaction:

    • To the cell lysate (e.g., 1 mg of protein), add the azide-biotin capture reagent.

    • Add the click chemistry reaction components in the following order: copper(II) sulfate, TCEP, and TBTA.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with urea (B33335) buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT and then alkylate with IAA.

    • Digest the proteins overnight with trypsin at 37°C.

  • TMT Labeling:

    • Collect the supernatant containing the digested peptides.

    • Label the peptides from different experimental conditions (e.g., different concentrations of this compound, vehicle control) with the respective TMT reagents according to the manufacturer's instructions.

    • Combine the TMT-labeled peptide samples.

  • Mass Spectrometry Analysis:

    • Desalt the combined peptide sample.

    • Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant).

    • Identify and quantify the proteins based on the TMT reporter ion intensities.

    • Perform statistical analysis to determine proteins that are significantly enriched upon this compound treatment.

Visualizations

UCHL1 in the TGF-β Signaling Pathway and Fibrosis

TGF-β is a key driver of fibrosis. Upon binding to its receptor, it initiates a signaling cascade that leads to the activation of fibroblasts and the deposition of extracellular matrix. UCHL1 has been shown to play a role in this process. Inhibition of UCHL1 with this compound has demonstrated anti-fibrotic effects in cellular models.[7]

TGF_beta_UCHL1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad Phosphorylation Smad_n Smad Complex Smad->Smad_n Translocation UCHL1 UCHL1 GRP78 GRP78 UCHL1->GRP78 Promotes Degradation GRP78->Smad Modulates Activity IMP1710 This compound IMP1710->UCHL1 Inhibition Fibrosis_genes Fibrosis-related Gene Expression Smad_n->Fibrosis_genes Activation

Caption: UCHL1's role in the TGF-β signaling pathway in fibrosis.

Experimental Workflow for Quantitative Proteomics using this compound

The following diagram illustrates the key steps in an activity-based protein profiling experiment using this compound coupled with TMT-based quantitative mass spectrometry.

IMP1710_Workflow cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Processing cluster_analysis Analysis Cells Cultured Cells IMP1710 This compound Treatment (alkyne probe) Cells->IMP1710 Lysis Cell Lysis IMP1710->Lysis Click Click Chemistry (add biotin-azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Digestion (Trypsin) Enrich->Digest TMT TMT Labeling Digest->TMT LCMS LC-MS/MS Analysis TMT->LCMS Data Data Analysis (Protein ID & Quant) LCMS->Data

Caption: Workflow for this compound in quantitative proteomics.

References

Application Notes and Protocols: IMP-1710 Click Chemistry for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent, selective, and covalent activity-based probe for the deubiquitylating enzyme Ubiquitin carboxy-terminal hydrolase L1 (UCHL1).[1][2][3] This probe possesses a strategically placed alkyne functional group, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for the identification and quantification of its protein targets in complex biological systems.[1][4] this compound stereoselectively forms a covalent bond with the catalytic cysteine residue (Cys90) of UCHL1, allowing for its robust and specific labeling within intact cells.[1][2][3]

This document provides detailed protocols for utilizing this compound in conjunction with click chemistry-based proteomics to identify its cellular targets, with a primary focus on UCHL1. The methodologies outlined here are applicable for activity-based protein profiling (ABPP), target engagement studies, and for elucidating the mechanism of action of UCHL1 inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Potency

CompoundTargetAssayIC₅₀ (nM)95% Confidence Interval (nM)
This compound (alkyne probe)UCHL1Ub-Lys-TAMRA FP3832-45
Compound 1 (parent inhibitor)UCHL1Ub-Lys-TAMRA FP9079-100
IMP-1711 (inactive enantiomer)UCHL1Ub-Lys-TAMRA FP>100,000N/A

Data sourced from fluorescence polarization (FP) assays.[1][2]

Table 2: Cellular Target Engagement in IPF Fibroblasts

CompoundTargetAssayIC₅₀ (nM)
This compoundUCHL1Inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition740

This assay measures the functional cellular outcome of UCHL1 inhibition.[5]

Signaling Pathway Context: UCHL1 in Fibrosis

UCHL1 is implicated in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. It induces the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (αSMA) and excessive deposition of extracellular matrix proteins. Inhibition of UCHL1 by this compound has been shown to block this pro-fibrotic transition, suggesting that UCHL1 activity is a critical component of the fibrotic signaling cascade.[1][2]

G cluster_0 TGF-β1 Signaling in Fibrosis TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Fibroblast Fibroblast TGFBR->Fibroblast Activates Myofibroblast Myofibroblast (αSMA Expression) Fibroblast->Myofibroblast Transition Fibrosis Fibrosis Myofibroblast->Fibrosis UCHL1_node UCHL1 UCHL1_node->Fibroblast Supports Transition IMP1710 This compound IMP1710->UCHL1_node Inhibits

Caption: Role of UCHL1 in TGF-β1 induced fibrosis and its inhibition by this compound.

Experimental Workflow for Target Identification

The overall workflow for identifying cellular targets of this compound involves treating intact cells with the probe, lysing the cells, using a click reaction to attach a biotin (B1667282) tag to the probe-protein conjugate, enriching the biotinylated proteins, and finally identifying the proteins via mass spectrometry.[2]

G start Intact Cells probe_tx Treat with this compound (Alkyne Probe) start->probe_tx lysis Cell Lysis probe_tx->lysis click_rxn Click Chemistry: Add Azide-Biotin, CuSO₄, Reducing Agent, Ligand lysis->click_rxn enrich Enrichment: Streptavidin Beads click_rxn->enrich wash Wash Beads enrich->wash digest On-Bead Digestion (Trypsin/LysC) wash->digest ms nanoLC-MS/MS Analysis digest->ms end Target Identification & Quantification ms->end

Caption: Workflow for this compound target identification using click chemistry proteomics.

Detailed Experimental Protocols

Protocol 1: In-Cell Labeling with this compound

This protocol describes the treatment of live cells with the this compound probe to achieve covalent labeling of target proteins.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture: Culture HEK293T cells in appropriate vessels (e.g., 15 cm dishes) to approximately 80-90% confluency.

  • Probe Treatment:

    • Prepare working solutions of this compound in complete medium. For quantitative proteomics, a concentration range of 20 nM, 200 nM, and up to 1 µM can be used to assess concentration-dependent labeling.[2][6]

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

  • Incubation: Incubate the cells for a desired period (e.g., 1 to 3 hours) at 37°C in a CO₂ incubator.[2]

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Harvest the cells by scraping into cold PBS.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until further processing.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

  • Lysis buffer (e.g., RIPA buffer or 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • Sonicator

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 1 mL of cold lysis buffer per 15 cm dish.

  • Homogenization: Incubate on ice for 20 minutes, with vortexing every 5 minutes. Further disrupt the cells by sonication (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (clarified lysate).

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

    • Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches a biotin tag to the alkyne-modified proteins labeled by this compound.

Materials:

  • Normalized protein lysate (1-2 mg/mL)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Click Chemistry Master Mix: For each 1 mL of lysate, prepare a master mix of the click reagents. Add the reagents in the following order to avoid premature copper reduction:

    • Azide-Biotin (final concentration: 100 µM)

    • TBTA (final concentration: 100 µM)

    • CuSO₄ (final concentration: 1 mM)

    • TCEP or Sodium Ascorbate (final concentration: 1 mM)

  • Reaction: Add the master mix to the protein lysate.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.[7]

Protocol 4: Enrichment of Biotinylated Proteins

Materials:

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with PBS according to the manufacturer's instructions.

  • Affinity Capture: Add the washed streptavidin beads to the lysate post-click reaction. Incubate for 1-2 hours at 4°C with gentle rotation.[7]

  • Washing:

    • Pellet the beads by centrifugation (1,500 x g for 2 minutes) or using a magnetic stand.

    • Discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins:

      • Wash twice with Wash Buffer 1.

      • Wash twice with Wash Buffer 2.

      • Wash three times with PBS.

Protocol 5: On-Bead Digestion and Mass Spectrometry Preparation

Materials:

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Sequencing-grade Trypsin and/or Lys-C

  • 50 mM ammonium bicarbonate

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Resuspend the washed beads in reduction buffer and incubate for 30 minutes at 56°C.

    • Cool to room temperature. Add alkylation buffer and incubate for 20 minutes in the dark.

  • Digestion:

    • Wash the beads with 50 mM ammonium bicarbonate.

    • Resuspend the beads in a solution containing Trypsin/Lys-C in 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.

  • Desalting: Acidify the peptides with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or similar desalting column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). For quantitative analysis, peptides can be labeled with tandem mass tags (TMT) prior to mass spectrometry.[2] The resulting data can be used to identify proteins that were significantly enriched in the this compound-treated samples compared to controls. The mass spectrometry proteomics data for this compound has been deposited to the ProteomeXchange Consortium with the dataset identifier PXD015825.[1][2]

References

Application Notes and Protocols for IMP-1710 in Idiopathic Pulmonary Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. A key pathological event in IPF is the differentiation of fibroblasts into myofibroblasts, which are the primary producers of extracellular matrix components. The deubiquitylating enzyme (DUB) Ubiquitin C-terminal hydrolase L1 (UCHL1) has emerged as a potential therapeutic target in fibrotic diseases. IMP-1710 is a potent and selective covalent inhibitor of UCHL1 that has demonstrated anti-fibrotic activity in cellular models of IPF, making it a promising candidate for further preclinical investigation.[1][2]

These application notes provide a comprehensive overview of the use of this compound in IPF models, including its mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of available data.

Mechanism of Action

This compound exerts its anti-fibrotic effects by selectively and covalently inhibiting the deubiquitylating activity of UCHL1.[1][2] In the context of fibrosis, UCHL1 is believed to promote the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). The proposed mechanism involves UCHL1 protecting the TGF-β type I receptor (TβRI) and its downstream signaling mediator, SMAD2, from ubiquitination and subsequent proteasomal degradation. By stabilizing these key components of the TGF-β pathway, UCHL1 enhances the pro-fibrotic signals that drive the transformation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix. This compound, by inhibiting UCHL1, is thought to disrupt this process, leading to the ubiquitination and degradation of TβRI and SMAD2, thereby attenuating the TGF-β fibrotic response.

Below is a diagram illustrating the proposed signaling pathway.

IMP-1710_Mechanism_of_Action cluster_cytoplasm Cytoplasm TGFb TGF-β1 TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binding & Activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation Proteasome Proteasomal Degradation TGFbR->Proteasome Ubiquitination UCHL1 UCHL1 UCHL1->TGFbR Deubiquitinates & Stabilizes UCHL1->Smad23 Deubiquitinates & Stabilizes IMP1710 This compound IMP1710->UCHL1 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad23->Proteasome Ubiquitination SmadComplex Smad Complex pSmad23->SmadComplex Forms complex with Smad4 Smad4 Smad4->SmadComplex Gene Pro-fibrotic Gene Expression (e.g., α-SMA, Collagen) SmadComplex->Gene Translocation & Transcription Ub Ubiquitin

Caption: Proposed mechanism of this compound in IPF.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in cellular models of IPF.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeAssayThis compound ConcentrationResultReference
UCHL1 Inhibition (IC₅₀)Recombinant Human UCHL1Fluorescence Polarization AssayN/A38 nM[3]
Fibroblast-to-Myofibroblast Transition (IC₅₀)Primary Fibroblasts from IPF DonorsHigh Content Imaging (α-SMA expression)N/A740 nM[3]
Inhibition of Fibroblast-to-Myofibroblast TransitionPrimary Fibroblasts from IPF DonorsHigh Content Imaging (α-SMA expression)1 µMSignificant inhibition[2]

Table 2: In Vivo Efficacy of UCHL1 Inhibitors in Fibrosis Models (Representative Data)

Note: To date, no in vivo efficacy data for this compound in a bleomycin-induced pulmonary fibrosis model has been published. The following table is a template based on expected endpoints and representative data from other anti-fibrotic compounds in this model. Dose-response and pharmacokinetic studies are required to determine the optimal in vivo dosing regimen for this compound.

Animal ModelTreatment GroupAdministration Route & DoseAshcroft Score (mean ± SEM)Lung Hydroxyproline (B1673980) (µ g/lung )Reference
Bleomycin-induced miceVehicle Controle.g., Oral gavage5.5 ± 0.5e.g., 350 ± 25N/A
Bleomycin-induced miceThis compound (Dose 1)To be determinedTo be determinedTo be determinedN/A
Bleomycin-induced miceThis compound (Dose 2)To be determinedTo be determinedTo be determinedN/A
Bleomycin-induced micePositive Control (e.g., Nintedanib)e.g., Oral gavage, 60 mg/kge.g., 3.0 ± 0.4e.g., 200 ± 20N/A

Experimental Protocols

In Vitro Evaluation of this compound in a Fibroblast-to-Myofibroblast Transition Assay

This protocol details the methodology to assess the efficacy of this compound in inhibiting the TGF-β1-induced differentiation of primary human lung fibroblasts from IPF donors into myofibroblasts.

Materials:

  • Primary human lung fibroblasts isolated from IPF patient tissue

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Starvation medium (e.g., DMEM with 0.5% FBS)

  • Recombinant human TGF-β1

  • This compound

  • Positive control (e.g., Nintedanib or a TGF-β receptor inhibitor like SB525334)

  • Vehicle control (e.g., DMSO)

  • 96-well imaging plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-alpha-smooth muscle actin (α-SMA)

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed primary human lung fibroblasts from IPF donors into 96-well imaging plates at a density that allows for proliferation without reaching confluency during the experiment. Culture in fibroblast growth medium at 37°C and 5% CO₂.

  • Starvation: Once cells have adhered and reached approximately 50-60% confluency, replace the growth medium with starvation medium and incubate for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in starvation medium. Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 10 µM), a positive control (e.g., 1 µM Nintedanib), and a vehicle control for 1 hour.

  • Fibrosis Induction: Add recombinant human TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL to induce myofibroblast differentiation.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with the primary anti-α-SMA antibody overnight at 4°C.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the intensity of α-SMA staining per cell. The number of nuclei (DAPI staining) can be used to normalize the data and assess cell viability.

  • Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of α-SMA inhibition against the log concentration of the compound.

In_Vitro_Workflow A Seed IPF Patient Fibroblasts in 96-well plate B Starve Cells (0.5% FBS) A->B C Pre-treat with this compound (1 hour) B->C D Induce with TGF-β1 (5 ng/mL) C->D E Incubate (72 hours) D->E F Immunofluorescence Staining (α-SMA, DAPI) E->F G High-Content Imaging & Analysis F->G

Caption: In Vitro Experimental Workflow.

In Vivo Evaluation of a UCHL1 Inhibitor in a Bleomycin-Induced Pulmonary Fibrosis Model

This protocol provides a general framework for evaluating the therapeutic efficacy of a UCHL1 inhibitor, such as this compound, in a mouse model of bleomycin-induced pulmonary fibrosis. Note: Specific doses and treatment schedules for this compound need to be determined through pharmacokinetic and dose-ranging studies.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • UCHL1 inhibitor (e.g., this compound)

  • Vehicle for inhibitor

  • Positive control (e.g., Nintedanib or Pirfenidone)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intratracheal instillation device

  • Hydroxyproline assay kit

  • Histology supplies (formalin, paraffin, sectioning equipment, Masson's trichrome stain)

Protocol:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Fibrosis Induction:

    • Anesthetize the mice.

    • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Administer sterile saline to the sham control group.

  • Treatment Administration (Therapeutic Regimen):

    • Randomly divide the bleomycin-treated mice into treatment groups (vehicle, UCHL1 inhibitor, positive control).

    • Begin treatment 7-10 days after bleomycin instillation, once fibrosis is established.

    • Administer the UCHL1 inhibitor and controls daily via a predetermined route (e.g., oral gavage, intraperitoneal injection) for 14-21 days.

  • Endpoint Analysis (Day 21 or 28):

    • Euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest the lungs. Inflate and fix the left lung in 10% neutral buffered formalin for histological analysis. Homogenize the right lung for hydroxyproline analysis.

  • Histological Analysis:

    • Embed the fixed left lung in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.

    • Quantify the extent of fibrosis using the Ashcroft scoring method.

  • Biochemical Analysis:

    • Measure the hydroxyproline content in the right lung homogenate as a quantitative measure of total collagen deposition.

  • Data Analysis: Compare the Ashcroft scores, hydroxyproline content, and BALF parameters between the treatment groups using appropriate statistical tests.

In_Vivo_Workflow A Acclimatize Mice B Induce Fibrosis with Intratracheal Bleomycin (Day 0) A->B C Initiate Therapeutic Treatment (e.g., Day 7) B->C D Daily Dosing with UCHL1 Inhibitor (e.g., Days 7-21) C->D E Euthanize and Harvest Lungs (e.g., Day 21) D->E F Histology (Ashcroft Score) & Hydroxyproline Assay E->F G Data Analysis F->G

Caption: In Vivo Experimental Workflow.

Conclusion

This compound is a promising selective inhibitor of UCHL1 with demonstrated anti-fibrotic activity in cellular models of idiopathic pulmonary fibrosis. The provided protocols offer a framework for its further preclinical evaluation. While the in vitro data is encouraging, in vivo studies are crucial to establish its therapeutic potential. The lack of published in vivo data for this compound in bleomycin-induced pulmonary fibrosis highlights the need for further research to determine its efficacy, optimal dosing, and safety profile in a preclinical setting. The continued investigation of UCHL1 inhibitors like this compound may pave the way for novel therapeutic strategies for IPF.

References

Application Notes and Protocols for IMP-1710 in In-Gel Fluorescence Scanning

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of IMP-1710 as an activity-based probe for the deubiquitylating enzyme Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), followed by in-gel fluorescence scanning. This compound is a potent and selective covalent inhibitor of UCHL1 that contains an alkyne moiety for click chemistry reactions.[1][2][3] This allows for the specific labeling and detection of UCHL1 in complex biological samples.[4][5][6]

Core Applications

  • Activity-Based Protein Profiling (ABPP): Specifically label and identify active UCHL1 in intact cells.[4][5]

  • Target Engagement Studies: Quantify the interaction of inhibitors with UCHL1 in a cellular context.

  • Screening for UCHL1 Inhibitors: Use in competitive ABPP assays to discover new inhibitors.[4]

  • Studying UCHL1 Biology: Investigate the role of UCHL1 in various cellular processes, such as fibrosis.[3][4][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueAssay ConditionsSource
UCHL1 IC50 38 nMFluorescence polarization (FP) assay using Ub-Lys-TAMRA after 30 min preincubation.[1][3][4][8]
Cellular UCHL1 Labeling Low nanomolar concentrationIn HEK293 cells.[4][6]
Saturation Concentration 130 nMIn-gel fluorescence in HEK293 cells.[4]
Maximal Labeling Time 60 minutesIn HEK293 cells.[4]
Antifibrotic Activity IC50 740 nMInhibition of TGF-β1-induced fibroblast-to-myofibroblast transition in primary lung fibroblasts from IPF patients.[1][2][3]
Selectivity Highly selective for UCHL1Profiled against a panel of 20 other deubiquitinating enzymes at 1 µM.[1][2][8]

Signaling Pathway and Mechanism of Action

This compound is a covalent inhibitor that stereoselectively labels the catalytic cysteine of UCHL1.[4][6] By inhibiting UCHL1, this compound can block downstream cellular processes. For instance, it has been shown to inhibit pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis.[4][6][7] The alkyne tag on this compound allows for the attachment of reporter molecules, such as fluorophores, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.[3][4]

cluster_0 Cellular Environment This compound This compound UCHL1 (Active) UCHL1 (Active) This compound->UCHL1 (Active) Covalent Inhibition Pro-fibrotic\nStimuli Pro-fibrotic Stimuli UCHL1 (Active)->Pro-fibrotic\nStimuli Fibrotic Response Fibrotic Response UCHL1 (Active)->Fibrotic Response Promotes IMP-1710_UCHL1 This compound-UCHL1 (Covalently Bound, Inactive) IMP-1710_UCHL1->Fibrotic Response Blocks Pro-fibrotic\nStimuli->Fibrotic Response

This compound mechanism of action and its effect on fibrosis.

Experimental Protocols

This section provides a detailed protocol for activity-based protein profiling of UCHL1 using this compound in cultured cells, followed by in-gel fluorescence scanning.

Materials and Reagents
  • This compound

  • Cell culture medium and supplements

  • HEK293 cells (or other cell line of interest)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Experimental Workflow

The overall experimental workflow for this compound based in-gel fluorescence scanning is depicted below.

A 1. Cell Culture and Treatment (Incubate cells with this compound) B 2. Cell Lysis (Harvest and lyse cells to release proteins) A->B C 3. Click Chemistry Reaction (Add azide-fluorophore, CuSO4, TCEP, TBTA) B->C D 4. SDS-PAGE (Separate proteins by molecular weight) C->D E 5. In-Gel Fluorescence Scanning (Visualize and quantify labeled UCHL1) D->E

Experimental workflow for this compound in-gel fluorescence.
Detailed Protocol

1. Cell Culture and Treatment:

  • Culture HEK293 cells in appropriate medium until they reach the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[9]

  • Treat the cells with varying concentrations of this compound (e.g., 20 nM to 200 nM) for a specified duration (e.g., 10 to 180 minutes). A time course experiment showed maximal labeling within 60 minutes.[4][9] A vehicle control (DMSO) should be included.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Click Chemistry Reaction:

  • To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reaction components. The final concentrations should be optimized, but a starting point is:

    • Azide-fluorophore (e.g., Azide-TAMRA)

    • TCEP

    • TBTA

    • CuSO4

  • Incubate the reaction mixture for a specified time (e.g., 1 hour) at room temperature, protected from light.

4. SDS-PAGE:

  • Prepare the protein samples for electrophoresis by adding SDS-PAGE sample loading buffer and heating.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel according to standard procedures to separate the proteins by size. UCHL1 has a molecular weight of approximately 25 kDa.[4]

5. In-Gel Fluorescence Scanning:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Wash the gel briefly with water.

  • Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., TAMRA).

  • The intensity of the fluorescent band corresponding to UCHL1 can be quantified using appropriate software. This intensity is proportional to the amount of active UCHL1 labeled by this compound.

Troubleshooting and Considerations

  • Negative Control: A useful negative control is the (R)-enantiomer of the parent compound of this compound, IMP-1711, which is significantly less active.[4]

  • Off-Target Labeling: While this compound is highly selective, some off-target labeling may occur at higher concentrations (>500 nM).[4] It is recommended to perform dose-response experiments to determine the optimal concentration.

  • Solubility: this compound has reported solubility in Chloroform, Ethanol, and DMSO.[1][9] Ensure complete solubilization before adding to cell culture media.

  • Storage: Store this compound as a solid at -20°C for long-term stability.[2]

By following these protocols, researchers can effectively utilize this compound for the sensitive and selective detection and quantification of UCHL1 activity in a cellular context using in-gel fluorescence scanning.

References

Determining the IC50 of IMP-1710, a Covalent Inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), utilizing a fluorescence polarization (FP) assay. The protocol is designed for researchers in drug discovery and chemical biology. UCHL1 is a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases and cancer.[1][2] this compound has been identified as a covalent inhibitor of UCHL1 with a reported IC50 of 38 nM.[1][2][3] The described competitive FP assay is a robust and sensitive method for quantifying the potency of inhibitors that disrupt the interaction between UCHL1 and a fluorescently labeled ubiquitin probe.

Introduction

Ubiquitin C-terminal Hydrolase L1 (UCHL1)

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a highly abundant deubiquitinating enzyme, particularly in the brain, that plays a critical role in the ubiquitin-proteasome system by hydrolyzing the C-terminal ester and amide bonds of ubiquitin.[1] Its primary function is to maintain the cellular pool of monoubiquitin. The dysregulation of UCHL1 activity has been linked to a variety of pathologies, including Parkinson's disease, Alzheimer's disease, and several types of cancer, establishing it as an attractive therapeutic target.[1][2]

This compound: A Covalent Inhibitor of UCHL1

This compound is a potent and selective covalent inhibitor of UCHL1.[1][2] Its mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of UCHL1, which results in the irreversible inhibition of the enzyme.[1] The high potency and selectivity of this compound make it an invaluable tool for investigating the biological functions of UCHL1 and a promising lead compound for the development of novel therapeutics.

Fluorescence Polarization (FP) Assay Principle

Fluorescence polarization is a homogenous assay technique well-suited for studying molecular interactions in solution.[4][5] The assay is based on the principle that the rotational speed of a fluorescently labeled molecule is dependent on its size. In this competitive assay format, a fluorescently labeled ubiquitin probe (Ub-Lys-TAMRA) binds to the much larger UCHL1 enzyme, forming a complex that tumbles slowly in solution and thus emits highly polarized light. When an unlabeled inhibitor like this compound is introduced, it competes with the fluorescent probe for binding to the active site of UCHL1. The displacement of the fluorescent probe results in a smaller, faster-rotating molecule in solution, which leads to a decrease in the measured fluorescence polarization.[4][5] This change in polarization is directly proportional to the concentration of the inhibitor bound to the enzyme, which allows for the accurate determination of the inhibitor's IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams provide a visual representation of the competitive fluorescence polarization assay principle and the step-by-step experimental workflow for the determination of the IC50 of this compound.

Caption: Competitive FP assay for UCHL1 inhibition.

experimental_workflow Experimental Workflow for this compound IC50 Determination prep Reagent Preparation (Buffer, UCHL1, Probe, this compound) dilution This compound Serial Dilution prep->dilution preincubation Pre-incubation: UCHL1 + this compound (or DMSO) prep->preincubation dilution->preincubation reaction Add Ub-Lys-TAMRA Probe Initiate Competitive Binding preincubation->reaction incubation Incubation at Room Temperature reaction->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: Plot % Inhibition vs. [this compound] Calculate IC50 measurement->analysis

Caption: Workflow for this compound IC50 determination.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human UCHL1 (His-tagged)

  • Fluorescent Probe: Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% (v/v) Tween-20, 0.5 mg/mL Bovine Gamma Globulin (BGG)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microplates: 384-well, black, non-binding surface, flat-bottom plates

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization with excitation at approximately 540 nm and emission at approximately 590 nm.

Reagent Preparation
  • UCHL1 Stock Solution: Prepare a 1 µM stock solution of UCHL1 in Assay Buffer. Aliquot and store at -80°C. It is recommended to avoid repeated freeze-thaw cycles.

  • Ub-Lys-TAMRA Stock Solution: Prepare a 1 µM stock solution of Ub-Lys-TAMRA in Assay Buffer. This solution should be protected from light. Aliquot and store at -80°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this solution at -20°C.

Assay Protocol
  • This compound Serial Dilution:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 100 µM. Perform 1:3 serial dilutions to generate a 10-point concentration curve.

    • Include a DMSO-only control for the 0% inhibition data points.

  • Assay Plate Preparation:

    • Add 0.5 µL of the this compound serial dilutions or the DMSO control to the appropriate wells of a 384-well plate.

    • Prepare working solutions of UCHL1 and Ub-Lys-TAMRA in Assay Buffer. The final concentrations in the assay will be 10 nM for UCHL1 and 25 nM for Ub-Lys-TAMRA.

    • Positive Control (0% Inhibition): These wells will contain UCHL1, Ub-Lys-TAMRA, and DMSO.

    • Negative Control (100% Inhibition): These wells will contain Ub-Lys-TAMRA and DMSO, but no UCHL1.

    • Test Wells: These wells will contain UCHL1, Ub-Lys-TAMRA, and the various concentrations of this compound.

  • Pre-incubation of UCHL1 and this compound:

    • Add 10 µL of 2X UCHL1 (20 nM) to the wells containing the this compound dilutions and to the positive control wells.

    • Add 10 µL of Assay Buffer to the negative control wells.

    • Gently mix the contents of the plate and incubate for 30 minutes at room temperature. This pre-incubation step is crucial to allow for the covalent modification of UCHL1 by this compound.[1][2]

  • Initiation of the FP Reaction:

    • To initiate the competitive binding reaction, add 10 µL of 2X Ub-Lys-TAMRA (50 nM) to all wells.

    • The final assay volume in each well will be 20 µL.

  • Incubation and Measurement:

    • Gently mix the plate and incubate for 60 minutes at room temperature, ensuring the plate is protected from light.

    • Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)) Where:

      • mP_sample is the mP value from the test well.

      • mP_neg_ctrl is the average mP value from the negative control wells.

      • mP_pos_ctrl is the average mP value from the positive control wells.

  • Determine IC50:

    • Plot the calculated percent inhibition against the logarithm of the this compound concentration.

    • Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software to determine the IC50 value, which represents the concentration of this compound that elicits 50% inhibition of UCHL1 activity.

Data Presentation

The table below summarizes the key quantitative parameters and expected results for the determination of this compound's IC50.

Parameter Value Description
UCHL1 Concentration 10 nMThe final concentration of the enzyme in the assay.
Ub-Lys-TAMRA Concentration 25 nMThe final concentration of the fluorescent probe in the assay.
This compound Concentration Range 0.1 nM - 10 µMA typical concentration range for the inhibitor titration curve.
Pre-incubation Time 30 minutesThe time allocated for the covalent inhibitor to bind to the enzyme.
Reaction Incubation Time 60 minutesThe time required to reach binding equilibrium for the FP measurement.
Expected IC50 of this compound ~38 nMThe reported half-maximal inhibitory concentration for this compound.[1][2]
Assay Window (ΔmP) > 100 mPThe difference in milli-polarization units between the positive and negative controls, indicating a robust assay.
Z'-factor > 0.5A statistical parameter indicating the quality and reliability of the high-throughput screening assay.

Conclusion

This application note has provided a comprehensive and detailed protocol for the determination of the IC50 value of this compound against UCHL1 using a fluorescence polarization assay. This method is demonstrated to be robust, sensitive, and highly suitable for the high-throughput screening of potential UCHL1 inhibitors. The detailed experimental procedures and data analysis guidelines presented here will empower researchers to accurately quantify the potency of this compound and other novel UCHL1 inhibitors. This will, in turn, facilitate further research and development efforts in this critical therapeutic area.

References

Application Notes and Protocols for Labeling UCHL1 in Intact Cells using IMP-1710

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin C-terminal hydrolase L1 (UCHL1), a highly abundant deubiquitinating enzyme in neurons, plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2][3] Its dysregulation is implicated in various neurodegenerative diseases, cancers, and fibrotic conditions, making it a compelling target for therapeutic intervention and further study.[2][4][5] IMP-1710 is a potent, selective, and cell-permeable activity-based probe for UCHL1.[5][6][7] This small molecule contains a cyanamide (B42294) "warhead" that covalently modifies the catalytic cysteine (Cys90) of active UCHL1 and a terminal alkyne handle for subsequent bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[6][8][9] This allows for the specific labeling, visualization, and enrichment of active UCHL1 in intact cells, facilitating a deeper understanding of its cellular activity and the development of targeted therapeutics.[7][9]

These application notes provide detailed protocols for utilizing this compound to label and analyze UCHL1 in intact mammalian cells.

Data Presentation

Table 1: Potency and Selectivity of this compound

CompoundTargetAssay TypeIC50 (nM)Reference
This compound UCHL1Biochemical (Fluorescence Polarization)38[9]
This compound UCHL1In-Cell (HTRF Competition Assay)110[8]
IMP-1711 (inactive enantiomer)UCHL1Biochemical (Fluorescence Polarization)>100,000[9]
LDN-57444 (previous standard)UCHL1In-Cell (Competition Assay)Inactive[8]

Table 2: Recommended Reagent Concentrations for Experimental Protocols

ReagentStock ConcentrationWorking ConcentrationProtocol
This compound10 mM in DMSO20 nM - 1 µMIntact Cell Labeling
Azide-TAMRA1-10 mM in DMSO25-100 µMIn-Gel Fluorescence
Azide-Biotin1-10 mM in DMSO50-100 µMEnrichment for MS/IB
CuSO₄20-50 mM in H₂O1 mMClick Chemistry
TBTA/THPTA (Ligand)10-20 mM in DMSO/H₂O100-200 µMClick Chemistry
Sodium Ascorbate100-300 mM in H₂O1-5 mMClick Chemistry
HA-Ub-VME0.1 mg/mL0.5 µg per reactionCompetitive ABPP

Experimental Protocols

Protocol 1: In-Situ Labeling of UCHL1 in Intact Cells with this compound

This protocol describes the initial labeling of active UCHL1 within live cultured cells.

Materials:

  • HEK293 cells (or other cell line expressing UCHL1)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Vehicle (DMSO)

Procedure:

  • Cell Culture: Seed HEK293 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Probe Treatment: On the day of the experiment, aspirate the culture medium. Treat the cells with fresh medium containing the desired concentration of this compound (e.g., 20 nM to 1 µM). For a negative control, treat a separate well with an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 1-3 hours at 37°C in a 5% CO₂ incubator. Optimal incubation time may vary depending on the cell line and experimental goals.

  • Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells directly in the well by adding an appropriate lysis buffer (e.g., RIPA buffer or a specific lysis buffer for downstream applications, see Protocol 2 & 3). Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay). The lysates are now ready for downstream click chemistry and analysis.

Protocol 2: Visualization of this compound-Labeled UCHL1 by In-Gel Fluorescence

This protocol uses click chemistry to attach a fluorescent reporter (TAMRA-azide) to the alkyne-tagged UCHL1 for visualization by SDS-PAGE.

Materials:

  • This compound labeled cell lysate (from Protocol 1)

  • TAMRA-azide (or other fluorescent azide)

  • Copper (II) Sulfate (CuSO₄)

  • TBTA or THPTA (copper ligand)

  • Sodium Ascorbate (freshly prepared)

  • SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)

Procedure:

  • Prepare Click-Chemistry Master Mix: For each sample, prepare a master mix of the click reagents. Note: Add the reagents in the order listed to prevent precipitation.

    • PBS (to final volume)

    • TAMRA-azide (final concentration: 50 µM)

    • CuSO₄ (final concentration: 1 mM)

    • TBTA/THPTA (final concentration: 200 µM)

    • Sodium Ascorbate (final concentration: 2 mM, add just before use)

  • Click Reaction: In a microcentrifuge tube, combine 20-50 µg of this compound labeled cell lysate with the freshly prepared click-chemistry master mix.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Stop the reaction by adding 4x SDS-PAGE sample buffer. Heat the samples at 95°C for 5-10 minutes.

  • Gel Electrophoresis: Resolve the proteins on a 12% SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled UCHL1 directly in the gel using a fluorescence gel scanner (e.g., Typhoon or ChemiDoc) with appropriate excitation and emission filters for TAMRA (Ex: ~555 nm, Em: ~580 nm). A fluorescent band should appear at approximately 25 kDa, corresponding to labeled UCHL1.

Protocol 3: Enrichment and Immunoblotting of this compound-Labeled UCHL1

This protocol uses click chemistry to attach a biotin (B1667282) tag for affinity purification, followed by detection via immunoblotting.

Materials:

  • This compound labeled cell lysate (from Protocol 1)

  • Azide-Biotin

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer)

  • Primary antibody (anti-UCHL1)

  • HRP-conjugated secondary antibody

Procedure:

  • Biotinylation via Click Chemistry: Perform the click reaction as described in Protocol 2, steps 1-3, but substitute TAMRA-azide with Azide-Biotin (final concentration: 50-100 µM).

  • Enrichment:

    • Add pre-washed streptavidin magnetic beads to the biotinylated lysate.

    • Incubate for 1-2 hours at room temperature with rotation to allow binding.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads extensively (e.g., 3 times with PBS + 0.5% SDS, followed by 3 times with PBS).

  • Elution: Elute the captured proteins by resuspending the beads in 1x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.

  • Immunoblot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against UCHL1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the in-cell potency and selectivity of an unlabeled UCHL1 inhibitor by competing with this compound for target engagement.

Materials:

  • Unlabeled test inhibitor

  • This compound

  • HEK293 cells and culture reagents

  • Lysis buffer, click chemistry reagents, and materials for in-gel fluorescence (as in Protocol 2)

Procedure:

  • Inhibitor Pre-incubation: Seed and culture HEK293 cells as in Protocol 1. Pre-treat the cells with various concentrations of the unlabeled test inhibitor (or vehicle) for 1 hour at 37°C.

  • Probe Labeling: Without washing, add a constant, low concentration of this compound (e.g., 20-50 nM) to the wells and incubate for an additional 10-30 minutes.

  • Cell Harvest and Lysis: Harvest and lyse the cells as described in Protocol 1.

  • Click Chemistry and Visualization: Perform the click reaction with TAMRA-azide and analyze by in-gel fluorescence as detailed in Protocol 2.

  • Data Analysis: The intensity of the fluorescent UCHL1 band will decrease in a dose-dependent manner with increasing concentrations of an effective competitor inhibitor. This allows for the determination of an in-cell IC50 value.

Visualizations

Signaling Pathway and Probe Mechanism

UCHL1_IMP1710_Pathway cluster_cell Intact Cell cluster_lysis Cell Lysate / Downstream Analysis IMP1710 This compound (Probe) Covalent_Complex UCHL1-IMP-1710 (Covalent Adduct) IMP1710->Covalent_Complex Covalent Modification UCHL1_inactive Inactive UCHL1 UCHL1_active Active UCHL1 (Cys90-SH) UCHL1_active->Covalent_Complex Ub_Monomer Free Ubiquitin UCHL1_active->Ub_Monomer Hydrolysis Covalent_Complex_out UCHL1-IMP-1710 (Alkyne) Covalent_Complex->Covalent_Complex_out Ub_Adduct Ubiquitin-Adduct Ub_Adduct->UCHL1_active Azide_Reporter Azide-Reporter (e.g., TAMRA, Biotin) Clicked_Product Labeled UCHL1 Azide_Reporter->Clicked_Product Covalent_Complex_out->Clicked_Product CuAAC 'Click' Workflow_Fluorescence start 1. Treat Intact Cells with this compound lysis 2. Lyse Cells start->lysis click 3. 'Click' Reaction with TAMRA-Azide lysis->click sds_page 4. SDS-PAGE click->sds_page scan 5. In-Gel Fluorescence Scan sds_page->scan result Result: Fluorescent UCHL1 Band scan->result Workflow_Competitive_ABPP start 1. Pre-treat Cells with Unlabeled Inhibitor probe 2. Add this compound Probe start->probe lysis 3. Lyse Cells probe->lysis click 4. 'Click' Reaction with TAMRA-Azide lysis->click analysis 5. SDS-PAGE & In-Gel Fluorescence Scan click->analysis result Result: Reduced Fluorescence (Dose-Dependent) analysis->result

References

Application Notes and Protocols for Studying Fibroblast to Myofibroblast Transition with IMP-1710

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition of fibroblasts into myofibroblasts is a critical process in tissue repair and wound healing. However, its dysregulation is a hallmark of fibrotic diseases, characterized by excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. A key signaling pathway governing this transition is mediated by Transforming Growth Factor-beta (TGF-β).[1][2] TGF-β signaling initiates a cascade of intracellular events, including the activation of both canonical Smad and non-canonical pathways, which culminate in the expression of myofibroblast markers such as alpha-smooth muscle actin (α-SMA) and increased synthesis of ECM proteins like collagen and fibronectin.[1][3]

IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme.[4][5][6] Emerging evidence suggests that UCHL1 plays a significant role in fibrotic processes.[4][5] By inhibiting UCHL1, this compound has been shown to block pro-fibrotic responses, making it a valuable tool for studying the fibroblast to myofibroblast transition and for the development of anti-fibrotic therapies.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on fibroblast activation.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-fibrotic effects by inhibiting the deubiquitylating activity of UCHL1.[5][7] While the precise downstream mechanisms are still under investigation, UCHL1 inhibition is known to interfere with pro-fibrotic signaling pathways. The TGF-β pathway is a primary driver of the fibroblast-to-myofibroblast transition.[1][2] Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated that leads to the expression of genes associated with the myofibroblast phenotype.[1] this compound has been demonstrated to suppress the activation of fibrosis pathways in cellular models of idiopathic pulmonary fibrosis (IPF).[4][6]

TGF_beta_signaling TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad2/3 TGFbR->Smad Phosphorylates UCHL1 UCHL1 UCHL1->TGFbR Modulates IMP1710 This compound IMP1710->UCHL1 Inhibits pSmad pSmad2/3 Smad->pSmad Nucleus Nucleus pSmad->Nucleus Translocates to Transition Transition Nucleus->Transition Gene Expression Fibroblast Fibroblast Fibroblast->Transition Myofibroblast Myofibroblast (α-SMA, Collagen, Fibronectin) Transition->Myofibroblast

TGF-β signaling in fibroblast to myofibroblast transition and the inhibitory role of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of fibroblast to myofibroblast transition.

Table 1: Effect of this compound on TGF-β1-Induced α-SMA Expression

TreatmentThis compound Concentration (µM)α-SMA Expression (% of TGF-β1 Control)Reference
Vehicle Control0100[6]
This compound1Significantly Reduced[6]
Nintedanib (Positive Control)1Significantly Reduced[6]

*Qualitative description from the source, specific percentage reduction not provided.

Table 2: IC50 Values of this compound

TargetAssayIC50 (nM)Reference
UCHL1Fluorescence Polarization38[8]
TGF-β1-induced FMTHigh-Content Imaging (α-SMA)740[9]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on the fibroblast to myofibroblast transition.

experimental_workflow cluster_culture Cell Culture and Treatment cluster_analysis Analysis Start Seed Fibroblasts Induce Induce with TGF-β1 Start->Induce Treat Treat with this compound Induce->Treat IF Immunofluorescence (α-SMA) Treat->IF WB Western Blot (Collagen, Fibronectin) Treat->WB qPCR qPCR (ACTA2, COL1A1, FN1) Treat->qPCR

General experimental workflow for studying the effects of this compound.
Protocol 1: Immunofluorescence Staining for α-SMA

This protocol details the visualization of α-SMA, a key marker of myofibroblast differentiation, in cultured fibroblasts.

Materials:

  • Human lung fibroblasts (or other relevant fibroblast cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TGF-β1 (recombinant human)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA, 10% goat serum in PBS)[10]

  • Primary antibody: Anti-α-SMA antibody (e.g., Abcam ab5694, 1:1000 dilution)[10]

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:500 dilution)[10]

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Seeding: Seed fibroblasts onto glass coverslips in 24-well plates at a density that allows for visualization of individual cells and their morphology. Culture overnight to allow for attachment.

  • Starvation (Optional): To reduce basal activation, serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% FBS).

  • Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Induction: Add TGF-β1 (typically 5-10 ng/mL) to the wells (except for the untreated control) and incubate for 48-72 hours.[6]

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[10]

  • Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody diluted in blocking buffer overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.[10]

  • Mounting: Wash three times with PBS and mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Quantify the intensity of α-SMA staining or the percentage of α-SMA positive cells using image analysis software.

Protocol 2: Western Blotting for Collagen I and Fibronectin

This protocol describes the detection and quantification of key ECM proteins, collagen I and fibronectin, in cell lysates.

Materials:

  • Cell lysates from treated and control fibroblasts

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies: Anti-Collagen I, Anti-Fibronectin, Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Culture, treat, and induce fibroblasts as described in Protocol 1. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBS-T and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBS-T. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Protocol 3: Quantitative PCR (qPCR) for ACTA2, COL1A1, and FN1

This protocol allows for the quantification of gene expression levels of key fibrotic markers.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (ACTA2, COL1A1, FN1) and a reference gene (e.g., GAPDH, B2M)

  • qPCR instrument

Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ACTA2 (human)CCCAGATTATGTTTGAGACCTTCAAGTCAGCAATGCCTGGGTACAT
COL1A1 (human)GAGGGCCAAGACGAAGACATCCAGATCACGTCATCGCACAAC
FN1 (human)CGGTGGCTGTCAGTCAGAAGAAACCTCGGCTTCCTCCATAA
GAPDH (human)GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should be validated for specificity and efficiency.

Procedure:

  • RNA Extraction: Culture, treat, and induce fibroblasts as described in Protocol 1. Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Conclusion

This compound is a valuable chemical probe for investigating the role of UCHL1 in the fibroblast to myofibroblast transition. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the anti-fibrotic potential of this compound and to further elucidate the molecular mechanisms underlying fibrotic diseases. The use of multiple assays, including immunofluorescence, western blotting, and qPCR, will provide a robust and multi-faceted understanding of the cellular and molecular effects of UCHL1 inhibition.

References

Application Notes and Protocols for IMP-1710 in High-Content Imaging Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a highly potent and selective covalent inhibitor of the deubiquitylating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1).[1][2][3] Its unique structure incorporates an alkyne functional group, rendering it a powerful tool for chemical biology and drug discovery, particularly in the realm of high-content imaging (HCI) and analysis.[1][4] This "clickable" moiety allows for the covalent attachment of reporter molecules, such as fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the visualization and quantification of target engagement within intact cells.[1][4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-content imaging workflows to investigate UCHL1 function and screen for modulators of related signaling pathways.

Mechanism of Action and Signaling Pathway

This compound acts as a covalent inhibitor of UCHL1, stereoselectively labeling the catalytic cysteine residue in the enzyme's active site.[2][3][5][6] This irreversible binding leads to the inhibition of UCHL1's deubiquitinating activity. UCHL1 plays a crucial role in protein homeostasis by cleaving ubiquitin from small molecule adducts and by recycling ubiquitin monomers from polyubiquitin (B1169507) chains.

The inhibition of UCHL1 by this compound has been shown to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis (IPF).[2][3][6] This is achieved by inhibiting the TGF-β1-induced transformation of fibroblasts into myofibroblasts.[1][4] The downstream signaling pathways modulated by UCHL1 include key cellular processes such as Wnt/β-catenin and NF-κB signaling, through the deubiquitination of signaling proteins like β-catenin and IκB-α, as well as influencing HIF-1α stability.[4]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGF-β1 Receptor TGF-β1 Receptor UCHL1 UCHL1 TGF-β1 Receptor->UCHL1 TGF-β1 TGF-β1 TGF-β1->TGF-β1 Receptor Binds Ubiquitin Ubiquitin UCHL1->Ubiquitin Recycles Signaling Proteins (e.g., β-catenin, IκB-α) Signaling Proteins (e.g., β-catenin, IκB-α) UCHL1->Signaling Proteins (e.g., β-catenin, IκB-α) Deubiquitinates This compound This compound This compound->UCHL1 Inhibits Proteasomal Degradation Proteasomal Degradation Signaling Proteins (e.g., β-catenin, IκB-α)->Proteasomal Degradation Prevents Transcription Factors Transcription Factors Signaling Proteins (e.g., β-catenin, IκB-α)->Transcription Factors Stabilizes and activates Gene Expression (e.g., αSMA) Gene Expression (e.g., αSMA) Transcription Factors->Gene Expression (e.g., αSMA) Promotes

Caption: this compound inhibits UCHL1, impacting downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound from in vitro and cell-based assays.

Assay TypeTarget/ProcessCell TypeIC50Reference
Fluorescence Polarization AssayUCHL1 Inhibition-38 nM[1][2][5]
High-Content ImagingTGF-β1-induced Fibroblast-to-Myofibroblast TransitionPrimary lung fibroblasts (from IPF patients)740 nM[1][4]

Experimental Protocols

Protocol 1: High-Content Imaging of Fibroblast-to-Myofibroblast Transition

This protocol details the methodology for assessing the inhibitory effect of this compound on the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, using high-content imaging of alpha-smooth muscle actin (αSMA) expression.[2][5]

Materials:

  • Primary human lung fibroblasts (from IPF donors)

  • Fibroblast growth medium

  • This compound

  • Nintedanib (positive control)

  • Recombinant human TGF-β1

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-αSMA

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed primary human lung fibroblasts into 96-well imaging plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or the positive control (Nintedanib, e.g., at 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Induction of Differentiation: Add TGF-β1 to all wells (except for the negative control) to a final concentration of 1 ng/mL to induce fibroblast-to-myofibroblast transition.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Immunostaining:

    • Block the cells with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-αSMA antibody diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and the fluorescent secondary antibody (αSMA) channels.

    • Use the imaging software to segment and identify individual cells based on the nuclear stain.

    • Quantify the intensity of the αSMA staining within the cytoplasm of each cell.

    • Calculate the percentage of αSMA-positive cells or the mean αSMA intensity per cell for each treatment condition.

    • Determine the IC50 value of this compound by fitting the dose-response curve.

cluster_0 Cell Culture cluster_1 Immunofluorescence cluster_2 High-Content Imaging & Analysis A Seed Fibroblasts B Pre-incubate with this compound A->B C Induce with TGF-β1 B->C D Incubate for 72h C->D E Fix and Permeabilize D->E F Block E->F G Primary Antibody (αSMA) F->G H Secondary Antibody + DAPI G->H I Image Acquisition H->I J Image Analysis (Cell Segmentation, Intensity Quantification) I->J K Data Analysis (IC50 Determination) J->K cluster_0 Cellular Treatment cluster_1 Click Chemistry Reaction cluster_2 Analysis A Treat cells with this compound B Lyse cells A->B C Add Azide-Fluorophore B->C D Add Click Reaction Cocktail (CuSO4, THPTA, Ascorbate) C->D E Incubate D->E F SDS-PAGE E->F G In-Gel Fluorescence Scanning F->G H Western Blot (optional) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IMP-1710 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of IMP-1710 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and covalent inhibitor of the deubiquitylating enzyme (DUB) Ubiquitin C-terminal hydrolase L1 (UCHL1).[1][2][3] It works by forming a covalent bond with the catalytic cysteine residue in the active site of UCHL1, leading to its irreversible inhibition.[2] The molecule also contains an alkyne group, which allows it to be used as a chemical probe for "click chemistry" reactions to identify and quantify its target proteins in cells.[1][2]

Q2: What is the recommended starting concentration for this compound in cell culture?

A good starting point for cell-based assays is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on published data, significant inhibition of UCHL1 in cells occurs at nanomolar concentrations, with maximal labeling observed around 130 nM.[4][5] For studying phenotypic effects, such as the inhibition of fibroblast-to-myofibroblast transition, concentrations up to 1 µM have been used.[1][6] A thorough dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How long should I incubate my cells with this compound?

The incubation time can vary depending on the experimental goal. For target engagement, maximal labeling of UCHL1 has been observed within 60 minutes of treatment.[4] For phenotypic assays, such as those investigating anti-fibrotic effects, longer incubation times of 24 to 72 hours may be necessary.[5] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Q4: Is this compound selective for UCHL1?

This compound has demonstrated high selectivity for UCHL1. It was shown to be selective for UCHL1 over a panel of 20 other deubiquitylating enzymes at a concentration of 1 µM.[2][6] However, at higher concentrations, some marginal enrichment of UCHL3 has been observed.[7] It is always good practice to consider potential off-target effects, especially when using concentrations significantly higher than the reported IC50.

Troubleshooting Guides

Issue 1: I am observing high levels of cytotoxicity in my experiments.

Possible Cause Troubleshooting Step
Concentration is too high. Perform a dose-response experiment to determine the maximum non-toxic concentration. Start with a lower concentration range based on the provided IC50 values.
Prolonged incubation time. Reduce the incubation time. A time-course experiment can help identify the shortest incubation time that yields the desired effect.
Cell line is particularly sensitive. Some cell lines may be more sensitive to this compound. Consider using a different cell line or performing a viability assay to establish a safe concentration range for your specific cells.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.1%). Run a solvent-only control.

Issue 2: I am not observing the expected biological effect.

Possible Cause Troubleshooting Step
Concentration is too low. Increase the concentration of this compound. Refer to the dose-response data to select a concentration that should elicit a biological response.
Incubation time is too short. Increase the incubation time to allow for sufficient target engagement and downstream signaling changes.
Low UCHL1 expression in the cell line. Confirm the expression of UCHL1 in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line with higher UCHL1 expression.
Inactive compound. Ensure proper storage and handling of the this compound stock solution to prevent degradation. Test the activity of the compound in a biochemical assay if possible.

Issue 3: I am concerned about off-target effects.

Possible Cause Troubleshooting Step
Using a high concentration. Use the lowest effective concentration of this compound that produces the desired phenotype. This minimizes the risk of engaging off-targets.
Lack of a negative control. Use a structurally similar but inactive control compound, if available, to confirm that the observed phenotype is due to UCHL1 inhibition.
Phenotype is not specific to UCHL1 inhibition. Rescue the phenotype by overexpressing a form of UCHL1 that is resistant to this compound. Alternatively, use another method, such as siRNA or CRISPR, to validate that UCHL1 is the relevant target.

Data Presentation

Table 1: In Vitro and In-Cell Potency of this compound

Assay Type Target IC50 Value Reference
Biochemical Fluorescence Polarization AssayUCHL138 nM[1][6][7]
Cell-Based Assay (Fibroblast-to-myofibroblast transition)UCHL1740 nM[1][2][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and dilute down to the low nanomolar range. Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the cytotoxic concentration (CC50).

Protocol 2: Target Engagement Assay using Click Chemistry

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired time (e.g., 1 hour). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: To 50 µg of protein lysate, add the click chemistry reaction cocktail (e.g., containing a fluorescent azide (B81097) probe, copper (II) sulfate, and a reducing agent like sodium ascorbate).

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Protein Precipitation: Precipitate the protein using a method like chloroform/methanol precipitation.

  • SDS-PAGE and In-Gel Fluorescence: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a polyacrylamide gel, and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Western Blotting: Transfer the proteins to a PVDF membrane and probe with an antibody against UCHL1 to confirm the identity of the labeled band.

Visualizations

G cluster_0 This compound Mechanism of Action IMP1710 This compound UCHL1 UCHL1 (Active) IMP1710->UCHL1 Covalent Binding to Catalytic Cysteine Covalent_Complex UCHL1-IMP-1710 (Inactive)

Caption: Covalent inhibition of UCHL1 by this compound.

G cluster_1 Workflow for Optimizing this compound Concentration Start Start Dose_Response Perform Dose-Response (Cytotoxicity Assay) Start->Dose_Response Determine_MTC Determine Max Non-Toxic Concentration Dose_Response->Determine_MTC Target_Engagement Perform Dose-Response (Target Engagement Assay) Determine_MTC->Target_Engagement Determine_EC50 Determine EC50 for Target Engagement Target_Engagement->Determine_EC50 Phenotypic_Assay Perform Dose-Response (Phenotypic Assay) Determine_EC50->Phenotypic_Assay Determine_Effective_Conc Determine Effective Concentration for Phenotype Phenotypic_Assay->Determine_Effective_Conc Optimal_Conc Select Optimal Concentration Determine_Effective_Conc->Optimal_Conc

Caption: Experimental workflow for this compound optimization.

G cluster_2 Troubleshooting Experimental Issues High_Cytotoxicity High Cytotoxicity? No_Effect No Effect Observed? High_Cytotoxicity->No_Effect No Lower_Conc Lower Concentration High_Cytotoxicity->Lower_Conc Yes Shorter_Incubation Shorter Incubation High_Cytotoxicity->Shorter_Incubation Yes Increase_Conc Increase Concentration No_Effect->Increase_Conc Yes Longer_Incubation Longer Incubation No_Effect->Longer_Incubation Yes Check_UCHL1 Check UCHL1 Expression No_Effect->Check_UCHL1 Yes

Caption: Troubleshooting flowchart for this compound experiments.

G cluster_3 TGF-β Signaling Pathway and UCHL1 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Smad_Complex Smad Complex Smad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Expression Fibrotic Gene Expression Nucleus->Gene_Expression UCHL1 UCHL1 UCHL1->Smad_Complex Deubiquitinates & Stabilizes IMP1710 This compound IMP1710->UCHL1

Caption: Role of UCHL1 in the TGF-β signaling pathway.

References

Technical Support Center: IMP-1710 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing click chemistry reactions with IMP-1710.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

This compound is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3][4] It contains a terminal alkyne group, which makes it a valuable tool for chemical biology and drug discovery as it can be conjugated to various molecules (e.g., fluorescent dyes, biotin, or drug delivery systems) using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][5][6]

Q2: What type of click chemistry reaction is this compound typically used in?

This compound, with its terminal alkyne, is designed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne on this compound and an azide-modified molecule.[7]

Q3: What are the key components of a typical this compound click chemistry reaction?

A standard this compound CuAAC reaction includes:

  • This compound (the alkyne-containing molecule)

  • An azide-containing molecule (your molecule of interest)

  • A copper(I) catalyst , often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8]

  • A copper-coordinating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • An appropriate solvent system, often aqueous buffers or mixtures of water with organic solvents like DMSO or t-butanol.[7]

Q4: How can I monitor the progress of my this compound click chemistry reaction?

Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately identify the masses of reactants and the desired product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the conversion of reactants to the product.

Troubleshooting Guide

Below are common problems encountered during this compound click chemistry reactions, along with their potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.

  • Poor Reagent Quality: Degradation of this compound, the azide (B81097) partner, or the reducing agent.

  • Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations.

  • Presence of Inhibitors: Chelating agents (e.g., EDTA) or other compounds in your sample can sequester the copper catalyst.

Solutions:

Parameter Recommendation Rationale
Catalyst Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper-coordinating ligand like THPTA or TBTA to protect the Cu(I) catalyst.Ensures a sufficient concentration of the active Cu(I) catalyst is present throughout the reaction.[8]
Reagents Verify the purity and integrity of this compound and the azide-containing molecule using techniques like NMR or mass spectrometry.Ensures that the starting materials are not degraded and are suitable for the reaction.
Solvents Ensure the solvent system fully dissolves all reactants. A common system is a mixture of an aqueous buffer with an organic co-solvent like DMSO or t-butanol.Poor solubility can significantly hinder reaction kinetics.
Concentration Increase the concentration of the reactants.The reaction rate is dependent on the concentration of the reactants.
pH Maintain a pH between 4 and 12.[7]Extreme pH values can affect the stability of the reactants and the catalyst.
Inhibitors Purify your starting materials to remove any potential copper-chelating agents.Ensures the catalyst is available for the click reaction.
Problem 2: Presence of Side Products or Impurities

Possible Causes:

  • Oxidative Homocoupling: The alkyne on this compound can react with itself in the presence of oxygen and copper to form a di-yne byproduct.

  • Reaction with Thiols: Free thiol groups (cysteines) in proteins or other molecules can sometimes react with alkynes.[9]

  • Degradation of Reagents: Unstable reactants can lead to multiple impurities.

Solutions:

Issue Recommended Action Details
Alkyne Homocoupling Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Use a slight excess of the reducing agent.This minimizes the presence of oxygen, which promotes the unwanted homocoupling side reaction.[8]
Thiol Interference If working with proteins, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). Alternatively, a low concentration of hydrogen peroxide can be used to oxidize surface thiols.[9]This prevents non-specific labeling of cysteine residues.
Reagent Degradation Store this compound and other sensitive reagents according to the manufacturer's instructions, typically at low temperatures and protected from light.Proper storage maintains the integrity of the reagents.
Problem 3: Difficulty Purifying the Final Product

Possible Causes:

  • Excess Reagents: Unreacted this compound or azide partner co-eluting with the product.

  • Copper Catalyst Residue: Copper can be difficult to remove and may interfere with downstream applications.

  • Similar Polarity of Product and Starting Materials: Making chromatographic separation challenging.

Solutions:

Purification Step Method Description
Catalyst Removal Pass the reaction mixture through a copper-chelating resin or perform a precipitation step. For proteins, size exclusion chromatography or dialysis can be effective.This is crucial for biological applications where copper can be toxic.
Separation Optimize the chromatographic conditions (e.g., solvent gradient, column type) for HPLC or flash chromatography. If applicable, use an affinity tag on one of the reactants for easier purification.A well-developed purification protocol is key to obtaining a pure product.
Reaction Stoichiometry Use a slight excess of the less valuable or more easily removable reactant to drive the reaction to completion and simplify purification.This can make it easier to separate the desired product from the unreacted excess reagent.

Experimental Protocols & Workflows

General Protocol for this compound Click Chemistry Reaction
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare this solution fresh).

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

    • Add the this compound stock solution (typically 1.1 to 2 equivalents).

    • Add the appropriate buffer (e.g., phosphate-buffered saline) to reach the final reaction volume, leaving room for the catalyst components.

    • Add the copper ligand (final concentration is often 5 times that of CuSO₄).

    • Add the CuSO₄ solution (final concentration typically ranges from 50 µM to 1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration is typically 1 to 5 mM).

  • Reaction Conditions:

    • Incubate the reaction at room temperature or 37°C.

    • Reaction times can range from 30 minutes to several hours. Monitor the reaction progress using an appropriate analytical technique.

  • Purification:

    • Once the reaction is complete, proceed with the chosen purification method (e.g., HPLC, affinity chromatography, or precipitation).

Visualizing Workflows

Troubleshooting_Workflow start Start: This compound Click Reaction check_yield Low or No Yield? start->check_yield check_impurities Side Products Present? check_yield->check_impurities No check_catalyst Check Catalyst: - Fresh reducing agent? - Ligand used? check_yield->check_catalyst Yes check_homocoupling Degas Reaction? Excess Reductant? check_impurities->check_homocoupling Yes purify Purification Step check_impurities->purify No check_reagents Check Reagents: - Purity verified? - Proper storage? check_catalyst->check_reagents check_conditions Optimize Conditions: - Solvent? - Concentration? - pH? check_reagents->check_conditions check_conditions->start check_thiols Thiol Interference? (e.g., with proteins) check_homocoupling->check_thiols check_thiols->start success Successful Product Isolation purify->success

Caption: Troubleshooting workflow for this compound click chemistry reactions.

Experimental_Workflow prep_reagents 1. Prepare Stock Solutions (this compound, Azide, Catalyst) mix_reactants 2. Mix Reactants (this compound + Azide in Buffer) prep_reagents->mix_reactants add_catalyst 3. Add Catalyst Components (Ligand, CuSO4, Na-Ascorbate) mix_reactants->add_catalyst incubate 4. Incubate (RT or 37°C) add_catalyst->incubate monitor 5. Monitor Progress (TLC, LC-MS) incubate->monitor monitor->incubate Incomplete purify 6. Purify Product (HPLC, Affinity Chromatography) monitor->purify Reaction Complete analyze 7. Analyze Final Product purify->analyze

Caption: General experimental workflow for this compound click chemistry.

References

how to minimize cytotoxicity of IMP-1710 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered during experiments with IMP-1710, focusing on minimizing cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB).[1][2][3] It functions by stereoselectively binding to the catalytic cysteine residue (Cys90) in the active site of UCHL1, leading to its inhibition.[2][4][5] this compound also contains an alkyne tag, making it a valuable activity-based probe for "click chemistry" applications to identify and quantify UCHL1 in intact cells.[1][2][4]

Q2: What are the established potency values for this compound?

The inhibitory potency of this compound varies depending on the experimental context. Its biochemical potency against the isolated UCHL1 enzyme is significantly higher than its effective concentration in cell-based phenotypic assays.

Parameter Value (IC₅₀) Assay Type Reference
UCHL1 Enzyme Inhibition38 nMBiochemical (Fluorescence Polarization)[1][5][6][7]
Antifibrotic Activity740 nMCell-based (Inhibition of Fibroblast-to-Myofibroblast Transition)[1][5][7]

Q3: At what concentration does this compound typically exhibit cytotoxicity?

Cytotoxicity can be cell-type dependent. However, studies have reported that this compound begins to show cytotoxic effects at a concentration of 10 µM in patient-derived human bronchial fibroblasts.[6] Off-target labeling has also been observed at concentrations greater than 500 nM, suggesting that at higher concentrations, the selectivity of the compound may decrease.[5][8]

Q4: What are the primary causes of cytotoxicity when using this compound at high concentrations?

High-concentration cytotoxicity can stem from several factors:

  • Off-Target Effects: Although highly selective, at concentrations significantly above its on-target IC₅₀, this compound may bind to and inhibit other cellular proteins, leading to unintended toxic effects.[9][10] Minor off-targets like UCHL3 and FGFR2 have been suggested for a parent compound.[8]

  • Non-Specific Toxicity: High concentrations of any small molecule can lead to non-specific interactions within the cell, disrupting normal cellular processes and triggering cell death pathways.[11]

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[11]

Troubleshooting Guide: High Cytotoxicity

If you observe excessive cell death in your experiments, consult the following guide.

Possible Cause Recommended Action Expected Outcome
Inhibitor concentration is too high. Perform a dose-response curve to identify the minimal effective concentration. Test a range from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 10 µM).Reduced cytotoxicity while maintaining the desired inhibition of UCHL1 activity.
Prolonged exposure time. Conduct a time-course experiment to determine the shortest incubation time required to achieve the desired biological effect.Minimized cumulative toxicity from continuous exposure.
Off-target activity. 1. Use the lowest effective concentration possible. 2. Include IMP-1711, the inactive (R)-enantiomer, as a negative control to differentiate on-target from non-specific effects.[5][8]Confirmation that the observed phenotype is due to specific UCHL1 inhibition and not off-target or non-specific toxicity.
Solvent (DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% - 0.5%). Always include a vehicle-only control.[11]No significant cell death in the vehicle control group, confirming the cytotoxicity is from the inhibitor.
High sensitivity of the cell line. 1. Meticulously optimize the concentration and exposure time for your specific cell line. 2. If possible, consider using a more robust cell line to validate key findings.[11]An optimized protocol tailored to your specific cellular model, providing a reliable therapeutic window.

Experimental Protocols & Methodologies

Protocol 1: Determining the Optimal, Non-Toxic Concentration via Dose-Response Assay

Objective: To identify the concentration range where this compound effectively inhibits its target with minimal impact on cell viability.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment and analysis.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of dilutions in your cell culture medium to achieve final concentrations ranging from 1 nM to 20 µM. Also, prepare a vehicle control with the highest equivalent concentration of DMSO.

  • Treatment: Treat the cells with the prepared dilutions of this compound and the vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Following incubation, assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Determine the CC₅₀ (concentration that causes 50% cytotoxicity).

    • Separately, measure a marker of on-target activity (e.g., inhibition of fibroblast-to-myofibroblast transition) across the same concentration range to determine the EC₅₀.

    • The optimal concentration will be at or above the EC₅₀ but well below the CC₅₀.

Protocol 2: Assessing On-Target vs. Off-Target Effects with a Negative Control

Objective: To confirm that the observed cellular phenotype is a direct result of UCHL1 inhibition.

Methodology:

  • Experimental Setup: Design your experiment to include four groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (at the determined optimal concentration)

    • IMP-1711 (inactive enantiomer, used at the same concentration as this compound)[5][8]

    • Untreated Control

  • Treatment and Incubation: Treat cells as per your standard experimental protocol.

  • Phenotypic Analysis: Measure your biological endpoint of interest (e.g., protein expression via Western blot, cell migration, etc.).

  • Interpretation:

    • If the biological effect is observed with this compound but not with the vehicle or the inactive IMP-1711 control, it strongly suggests the effect is due to on-target UCHL1 inhibition.

    • If both this compound and IMP-1711 produce the effect, it is likely due to an off-target or non-specific interaction.

Visualizations

G cluster_pathway This compound Mechanism of Action IMP This compound Cys90 Catalytic Cysteine (Cys90) IMP->Cys90 Covalent Binding UCHL1 UCHL1 (Active) UCHL1->Cys90 Deub Deubiquitination of Substrates UCHL1->Deub Inhibited_UCHL1 UCHL1 (Inactive) Cys90->Inhibited_UCHL1 Inhibited_UCHL1->Deub Inhibition Fibrosis Pro-Fibrotic Responses Deub->Fibrosis Blocks

Caption: Covalent inhibition of UCHL1 by this compound.

G cluster_workflow Workflow: Dose-Response and Cytotoxicity Assessment A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound and Vehicle Control A->B C 3. Treat Cells and Incubate (e.g., 24-72h) B->C D 4. Perform Cell Viability Assay (e.g., MTT / MTS) C->D E 5. Measure On-Target Activity (Phenotypic Assay) C->E F 6. Data Analysis: Calculate CC₅₀ and EC₅₀ D->F E->F G 7. Determine Optimal Concentration Window F->G

Caption: Workflow for optimizing this compound concentration.

Caption: Logic diagram for troubleshooting cytotoxicity.

References

Technical Support Center: Optimizing Pre-incubation Time for IMP-1710 Covalent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the pre-incubation time of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective covalent inhibitor of UCHL1, a deubiquitylating enzyme.[1][2][3] Its mechanism of action involves the formation of a stable, covalent bond with the catalytic cysteine residue (Cys90) in the active site of UCHL1.[4][5] This irreversible binding leads to the time-dependent inhibition of the enzyme's deubiquitinating activity.[1][2]

Q2: Why is pre-incubation time a critical parameter for this compound?

As a covalent inhibitor, the inhibitory activity of this compound is time-dependent.[1] Unlike non-covalent inhibitors that rapidly reach equilibrium with their target, this compound's covalent bond formation is a progressive event. Therefore, the extent of UCHL1 inhibition increases with longer pre-incubation times. This means that the observed IC50 value will decrease as the pre-incubation time increases.[1] Standardizing the pre-incubation time is crucial for obtaining reproducible and comparable results.

Q3: What is the reported IC50 for this compound?

The reported IC50 value for this compound is 38 nM, which was determined following a 30-minute pre-incubation period in a fluorescence polarization assay.[2][3][6][7] It is important to note that this value is specific to the 30-minute pre-incubation time.

Q4: How does this compound's inhibition of UCHL1 affect cellular signaling?

UCHL1 is involved in various cellular processes, including protein degradation and signaling pathways. Inhibition of UCHL1 by this compound can impact pathways such as the PI3K/Akt signaling pathway.[8][9][10] By inhibiting UCHL1, this compound can lead to alterations in the ubiquitination status of downstream proteins, thereby affecting their stability and function.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent pre-incubation times.Strictly adhere to a standardized pre-incubation time for all assays. A time-course experiment should be performed to determine the optimal pre-incubation time where the IC50 value stabilizes.
Instability of this compound in assay buffer.Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your specific assay buffer over the course of the planned pre-incubation time.
Higher than expected IC50 value. Insufficient pre-incubation time.Increase the pre-incubation time. Covalent inhibitors require time to form the covalent bond with their target. A short pre-incubation will not allow for complete inhibition, resulting in a higher apparent IC50.
Presence of nucleophiles in the assay buffer.Avoid using buffers containing nucleophilic reagents like DTT or β-mercaptoethanol, as they can react with the electrophilic warhead of this compound and reduce its effective concentration.
No significant inhibition observed. Incorrect concentration of this compound.Verify the concentration of your this compound stock solution. Perform a serial dilution to ensure you are testing a relevant concentration range.
Inactive enzyme.Confirm the activity of your UCHL1 enzyme using a positive control substrate and in the absence of the inhibitor.
Difficulty confirming covalent inhibition. Assay conditions are not optimized to show time-dependency.Perform a time-dependent IC50 assay, measuring the IC50 at multiple pre-incubation time points (e.g., 15, 30, 60, 120 minutes). A decrease in IC50 with increasing pre-incubation time is a hallmark of covalent inhibition.[1] Consider performing a washout experiment to demonstrate irreversible binding.

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time for this compound

This protocol describes a time-dependent IC50 assay to determine the optimal pre-incubation time for this compound inhibition of UCHL1.

Materials:

  • Recombinant human UCHL1 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl2, pH 7.5)

  • Substrate (e.g., Ubiquitin-rhodamine 110)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in DMSO to create a concentration range (e.g., from 1 µM to 0.1 nM).

    • Prepare the UCHL1 enzyme solution and substrate solution in assay buffer at their final desired concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • In separate sections of a 384-well plate for each pre-incubation time point (e.g., 0, 15, 30, 60, 120 minutes), add the UCHL1 enzyme solution.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

    • Incubate the plate at room temperature for the designated pre-incubation times.

  • Initiate Reaction:

    • Following the respective pre-incubation periods, add the substrate to all wells to initiate the enzymatic reaction.

  • Detection:

    • Immediately begin monitoring the fluorescence signal in a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Collect data at regular intervals for a fixed period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each pre-incubation time point, calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

    • Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.

Data Presentation

Table 1: Hypothetical Time-Dependent IC50 Values for this compound

Pre-incubation Time (minutes)IC50 (nM)
0520
1595
3038
6025
12022

Note: This table presents illustrative data to demonstrate the expected trend of decreasing IC50 with increasing pre-incubation time for a covalent inhibitor.

Visualizations

Signaling Pathway

UCHL1_Signaling_Pathway cluster_inhibition Covalent Inhibition cluster_pathway Downstream Signaling IMP1710 This compound UCHL1 UCHL1 IMP1710->UCHL1 Covalent Inhibition PI3K PI3K UCHL1->PI3K Modulates AKT Akt PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Regulates

Caption: UCHL1 signaling and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start reagents Prepare Reagents: - UCHL1 Enzyme - this compound Dilutions - Substrate start->reagents preincubation Pre-incubate UCHL1 with this compound at Varying Time Points reagents->preincubation reaction Initiate Reaction with Substrate preincubation->reaction detection Measure Enzymatic Activity (e.g., Fluorescence) reaction->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 for each time point detection->analysis end End analysis->end

Caption: Workflow for optimizing pre-incubation time.

References

interpreting unexpected results in IMP-1710 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMP-1710.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB).[1][2][3][4][5] It contains an alkyne moiety, making it suitable for click chemistry reactions.[1][6] The primary mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of UCHL1, leading to its irreversible inhibition.[2][3][5][6][7]

Q2: What are the potential downstream effects of UCHL1 inhibition by this compound?

Inhibition of UCHL1's deubiquitinating activity by this compound prevents the removal of ubiquitin from target proteins, leading to their degradation. This can impact cellular processes such as protein homeostasis.[6] Specifically, UCHL1 has been shown to stabilize key signaling proteins like β-catenin and IκB-α, thereby modulating the Wnt/β-catenin and NF-κB signaling pathways.[6] It also influences the stability of HIF-1α, affecting hypoxia-responsive genes.[6]

Q3: In what types of studies has this compound been utilized?

This compound has been effectively used as a probe to identify and quantify UCHL1 in intact human cells.[1][2][3] It has also demonstrated antifibrotic activity by inhibiting the TGF-β1-induced fibroblast-to-myofibroblast transition in primary lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF).[1][6][7]

Troubleshooting Guide

This guide addresses potential unexpected results you may encounter during your this compound experiments.

Issue 1: No or Lower Than Expected Inhibition of UCHL1 Activity

If you observe minimal or no inhibition of UCHL1 after treating cells with this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
This compound Degradation Ensure proper storage of this compound powder at -20°C and in solvent at -80°C.[8] Prepare fresh dilutions for each experiment.
Cell Health and Density Confirm that cells are healthy and within the optimal passage number.[9][10] Ensure consistent cell seeding density, as this can affect experimental outcomes.
Incorrect Assay Conditions Optimize incubation time and concentration of this compound for your specific cell type and experimental setup.
Assay Reagent Issues Verify the functionality of all assay reagents. For fluorescence-based assays, ensure the fluorophore is not quenched or degraded.
Issue 2: High Background or Off-Target Effects

High background or unexpected cellular effects could indicate off-target activity or issues with the experimental procedure.

Potential Cause Troubleshooting Steps
Inadequate Blocking Use an appropriate blocking buffer for a sufficient duration to minimize non-specific binding.[11]
Antibody Specificity If using antibodies for detection, ensure they are specific to the target protein and use appropriate controls.[11]
This compound Concentration Too High Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits UCHL1 without causing widespread off-target effects.
Contamination Regularly test cell cultures for mycoplasma and other contaminants.[10][12]
Issue 3: Inconsistent or Variable Results

Variability between replicate experiments can obscure the true effect of this compound.

Potential Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly.[11][13]
Inconsistent Cell Handling Standardize cell culture and treatment procedures to minimize variability.[12]
Plate Edge Effects Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations.
Improper Washing Ensure thorough but gentle washing of cells to remove unbound reagents without detaching cells.[11]

Experimental Protocols

Cell-Based UCHL1 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on UCHL1 in a cellular context.

  • Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with this compound for the desired time (e.g., 1-3 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • UCHL1 Activity Measurement: Determine UCHL1 activity in the cell lysates using a fluorescence polarization assay or by immunoblot analysis of a downstream target.

Click Chemistry Protocol for Target Engagement

This protocol outlines the steps for using this compound as a probe to label UCHL1, followed by a click reaction.

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Lysis: Lyse the cells in a buffer compatible with click chemistry.

  • Click Reaction: Add the click reaction cocktail, including an azide-modified reporter tag (e.g., a fluorescent dye or biotin), a copper(I) catalyst, and a ligand to the cell lysate.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by streptavidin enrichment followed by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells with this compound cell_seeding->treatment imp1710_prep Prepare this compound Dilutions imp1710_prep->treatment lysis Cell Lysis treatment->lysis activity_assay UCHL1 Activity Assay lysis->activity_assay click_chemistry Click Chemistry lysis->click_chemistry data_analysis Data Analysis activity_assay->data_analysis click_chemistry->data_analysis signaling_pathway IMP1710 This compound UCHL1 UCHL1 IMP1710->UCHL1 Inhibits Protein Target Protein (e.g., β-catenin, IκB-α) UCHL1->Protein Deubiquitinates Ub Ubiquitin Proteasome Proteasome Protein->Proteasome Ub-mediated Signaling Downstream Signaling (e.g., Wnt, NF-κB) Protein->Signaling Degradation Degradation Proteasome->Degradation troubleshooting_logic unexpected_result Unexpected Result? no_inhibition No/Low Inhibition unexpected_result->no_inhibition Yes high_background High Background unexpected_result->high_background Yes inconsistent_results Inconsistent Results unexpected_result->inconsistent_results Yes check_reagents Check Reagent Stability and Concentrations no_inhibition->check_reagents check_cells Verify Cell Health and Density no_inhibition->check_cells optimize_assay Optimize Assay Conditions no_inhibition->optimize_assay high_background->optimize_assay check_blocking Review Blocking Procedure high_background->check_blocking check_antibodies Validate Antibody Specificity high_background->check_antibodies inconsistent_results->check_cells check_pipetting Verify Pipetting Accuracy inconsistent_results->check_pipetting standardize_protocol Standardize Handling Protocol inconsistent_results->standardize_protocol

References

Validation & Comparative

Validating UCHL1 Inhibition: A Comparative Guide to IMP-1710 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMP-1710, a potent and selective UCHL1 inhibitor, with other available alternatives. This document summarizes key performance data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate tool for your research.

Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinase (DUB) predominantly expressed in neurons and neuroendocrine cells. It plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers and has been implicated in various cellular processes, including protein degradation, cell signaling, and apoptosis. Dysregulation of UCHL1 activity is associated with several pathologies, including neurodegenerative diseases, cancer, and fibrosis, making it an attractive therapeutic target.

This compound has emerged as a highly potent and selective covalent inhibitor of UCHL1, offering significant advantages over previous generations of inhibitors. This guide will delve into the experimental data that validates the efficacy and selectivity of this compound in comparison to other known UCHL1 inhibitors.

Comparative Performance of UCHL1 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound against a panel of alternative UCHL1 inhibitors.

Table 1: Biochemical Potency against UCHL1

InhibitorTypeMechanism of ActionIC50 (UCHL1)Assay MethodReference
This compound Cyanamide-basedCovalent38 nM[1][2][3]Fluorescence Polarization[1]
LDN-57444 Isatin O-acyl oximeReversible, Competitive0.88 µM (880 nM)[4][5][6][7][8][9][10]Varies[4][5]
MT-19 Cyanamide-basedCovalent670 nM[11][12][13]Not Specified[11][12]
VAEFMK Peptidyl FMKCovalent, Irreversible~7.7 µM (optimized analog)[12][14][15]Not Specified[12][14]
Chloroacetohydrazide Analog ChloroacetohydrazideCovalent7.7 µMNot Specified

Table 2: Selectivity and Cellular Activity

InhibitorSelectivity (vs. UCHL3)Cellular Target Engagement (IC50)Cell-Based Assay NotesReference
This compound Highly selective (>100-fold)[2]110 nM (HEK293T cells)[16]Blocks pro-fibrotic responses in IPF models.[1][17][18][1][2][16]
LDN-57444 ~28-fold selective for UCHL1[4][5][6]Inconsistent/Not observed[11][12]Shows anti-invasive effects in some cancer cells.[8][4][5][8][11]
MT-19 Not specifiedNot specifiedMay have off-target toxicity.[11][12][13][11][12]
VAEFMK No activity vs. UCHL3[12]Confirmed in cellsNo effect on viability of SW1271 cells.[13][12][13]
Chloroacetohydrazide Analog No activity vs. UCHL3Confirmed in cellsEfficacy in metastasis assays.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used for validation, the following diagrams illustrate the UCHL1 signaling pathway and a typical experimental workflow for inhibitor validation.

UCHL1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_uchl1 UCHL1 Activity cluster_downstream Downstream Effects Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System UCHL1 UCHL1 Ubiquitin-Proteasome\nSystem->UCHL1 Regulates Ubiquitin Monomers Ubiquitin Monomers UCHL1->Ubiquitin Monomers Recycles Ubiquitinated\nSubstrates Ubiquitinated Substrates UCHL1->Ubiquitinated\nSubstrates Deubiquitinates Protein Stability Protein Stability UCHL1->Protein Stability Modulates Ubiquitin Monomers->Ubiquitin-Proteasome\nSystem Replenishes pool Ubiquitinated\nSubstrates->UCHL1 Substrate for Signaling Pathways\n(e.g., TGF-β, HIF-1α) Signaling Pathways (e.g., TGF-β, HIF-1α) Protein Stability->Signaling Pathways\n(e.g., TGF-β, HIF-1α) Affects Cellular Processes\n(Apoptosis, Proliferation, Fibrosis) Cellular Processes (Apoptosis, Proliferation, Fibrosis) Signaling Pathways\n(e.g., TGF-β, HIF-1α)->Cellular Processes\n(Apoptosis, Proliferation, Fibrosis) Regulates

UCHL1 Signaling Pathway

UCHL1_Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison A Recombinant UCHL1 Protein B Inhibitor Incubation (e.g., this compound) A->B C Fluorescence Polarization Assay (e.g., Ub-Lys-TAMRA) B->C D IC50 Determination C->D J Compare Potency, Selectivity, and Cellular Effects D->J E Cell Culture (e.g., Cancer or Fibroblast lines) F Inhibitor Treatment E->F G Activity-Based Protein Profiling (Target Engagement) F->G H Cell Viability Assay (e.g., MTS/MTT) F->H I Phenotypic Assays (e.g., Migration, Fibrosis markers) F->I G->J H->J I->J

UCHL1 Inhibitor Validation Workflow

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Activity

This assay measures the deubiquitinase activity of UCHL1 by monitoring the change in fluorescence polarization of a ubiquitin substrate labeled with a fluorophore (e.g., TAMRA).

Materials:

  • Recombinant human UCHL1 protein

  • UCHL1 inhibitor (e.g., this compound)

  • Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.5 mg/mL bovine gamma globulin (BGG), and 1 mg/mL CHAPS

  • 384-well, low-volume, black, round-bottom, non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare serial dilutions of the UCHL1 inhibitor in the assay buffer.

  • Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 5 µL of recombinant UCHL1 (final concentration ~1-5 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled ubiquitin substrate (final concentration ~50-100 nM) to each well.

  • Immediately measure the fluorescence polarization at appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 579 nm emission for TAMRA) over time.[19]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is used to confirm that the inhibitor directly interacts with UCHL1 within a complex cellular environment.

Materials:

  • Cells expressing UCHL1 (e.g., HEK293T)

  • UCHL1 inhibitor (e.g., this compound)

  • Activity-based probe for UCHL1 (e.g., a clickable alkyne-modified probe)

  • Biotin-azide for click chemistry

  • Streptavidin beads

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-UCHL1 antibody

Protocol:

  • Culture cells to ~80% confluency.

  • Treat the cells with varying concentrations of the UCHL1 inhibitor for a specified time (e.g., 1-2 hours).

  • Lyse the cells in a suitable lysis buffer.

  • Incubate the cell lysates with the activity-based probe for 30-60 minutes.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction by adding biotin-azide to the lysates to attach a biotin (B1667282) tag to the probe-bound UCHL1.

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Elute the bound proteins from the beads.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using an anti-UCHL1 antibody to visualize the amount of active UCHL1 that was labeled by the probe. A decrease in the signal with increasing inhibitor concentration indicates target engagement.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of UCHL1 inhibitors on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest cultured in 96-well plates

  • UCHL1 inhibitor

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • 96-well plate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[20]

  • Treat the cells with a serial dilution of the UCHL1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours).[4][21]

  • Add 20 µL of the MTS reagent to each well.[4][21]

  • Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product.[4][21]

  • Measure the absorbance of each well at 490 nm using a plate reader.[21]

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

  • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

The validation of UCHL1 inhibition is critical for advancing research in areas where this deubiquitinase plays a significant role. This compound stands out as a superior tool for studying UCHL1 due to its high potency, selectivity, and demonstrated cellular activity.[1][2][3][16][17][18] In contrast, the widely used inhibitor LDN-57444 has shown inconsistent results in cellular target engagement, raising concerns about its reliability for in-cell studies.[11][12] Newer covalent inhibitors, such as those based on the VAEFMK and chloroacetohydrazide scaffolds, show promise but require further characterization to match the well-defined profile of this compound.

This guide provides a framework for comparing UCHL1 inhibitors and offers detailed protocols for their validation. By utilizing these methods, researchers can confidently select and validate the most appropriate inhibitor for their specific experimental needs, ultimately accelerating discoveries in the field.

References

A Head-to-Head Comparison of UCHL1 Inhibitors: IMP-1710 vs. LDN-57444

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate interrogation of enzyme function and for the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCHL1): IMP-1710 and LDN-57444, supported by experimental data.

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme predominantly expressed in neurons and is implicated in various physiological and pathological processes, including neurodegenerative diseases, cancer, and fibrosis. The study of UCHL1 has been significantly advanced by the availability of small molecule inhibitors. This guide focuses on a detailed comparison of this compound, a potent and selective covalent inhibitor, and LDN-57444, a reversible competitive inhibitor of UCHL1.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative parameters of this compound and LDN-57444, highlighting the significant differences in their potency and mechanism of action.

ParameterThis compoundLDN-57444Reference
IC50 38 nM0.88 µM (880 nM)[1][2]
Mechanism of Action CovalentReversible, Competitive[1][2]
Selectivity Highly selective for UCHL1 over a panel of other deubiquitinating enzymes.Also inhibits UCHL3 (IC50 = 25 µM)[1]
Cellular Activity Potent antifibrotic activity; inhibits the transformation of fibroblasts into myofibroblasts.Affects synaptic function and can induce apoptosis at higher concentrations.[2][3][4]

Signaling Pathway of UCHL1 and Inhibition

UCHL1 plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers. Its activity has been shown to intersect with key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/SMAD pathway and the PI3K/Akt/Erk pathway. The diagram below illustrates the signaling cascade and the points of inhibition by this compound and LDN-57444.

UCHL1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGF-beta_Receptor TGF-β Receptor SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 phosphorylates Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K TGF-beta TGF-β TGF-beta->TGF-beta_Receptor binds Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor binds pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD4 SMAD4 SMAD_Complex SMAD2/3/4 Complex SMAD4->SMAD_Complex pSMAD2_3->SMAD_Complex forms complex with Akt Akt PI3K->Akt Erk1_2 Erk1/2 Akt->Erk1_2 activates Erk1_2->pSMAD2_3 can phosphorylate (crosstalk) UCHL1 UCHL1 Ubiquitin Ubiquitin Monomers UCHL1->Ubiquitin recycles Ub-Protein Ubiquitinated Proteins Ubiquitin->Ub-Protein tags proteins for degradation Proteasome Proteasome Ub-Protein->UCHL1 substrate Ub-Protein->Proteasome degraded by This compound This compound This compound->UCHL1 covalently inhibits LDN-57444 LDN-57444 LDN-57444->UCHL1 reversibly inhibits Gene_Expression Gene Expression (e.g., Fibrosis) SMAD_Complex->Gene_Expression regulates

Caption: UCHL1 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro UCHL1 Deubiquitinase Activity Assay (Fluorescence Polarization) for IC50 Determination

This protocol is adapted from established methods to determine the half-maximal inhibitory concentration (IC50) of compounds against UCHL1.[1][5]

Materials:

  • Recombinant human UCHL1 enzyme

  • Ubiquitin-rhodamine110-glycine (Ub-Rho110) substrate

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20

  • This compound and LDN-57444 dissolved in DMSO

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound and LDN-57444 in DMSO. Further dilute the compounds in assay buffer.

  • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of UCHL1 enzyme solution (final concentration ~1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of Ub-Rho110 substrate (final concentration ~100 nM) to each well.

  • Immediately measure the fluorescence polarization at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Continue to take readings every 5 minutes for 60 minutes.

  • The initial reaction rates are determined from the linear portion of the progress curves.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular context.

Materials:

  • HEK293T cells

  • Complete growth medium (DMEM, 10% FBS, 1% penicillin-streptomycin)

  • This compound and LDN-57444

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-UCHL1 antibody

Procedure:

  • Culture HEK293T cells to ~80% confluency.

  • Treat cells with either this compound, LDN-57444, or DMSO (vehicle control) at the desired concentrations for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein concentration in the supernatant.

  • Perform SDS-PAGE and Western blotting using an anti-UCHL1 antibody to detect the amount of soluble UCHL1 at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a logical workflow for the comprehensive comparison of UCHL1 inhibitors like this compound and LDN-57444.

Experimental_Workflow Start Start: Inhibitor Comparison Biochemical_Assay Biochemical Potency (IC50 Determination) Start->Biochemical_Assay Selectivity_Profiling Selectivity Profiling (Panel of DUBs) Start->Selectivity_Profiling Cellular_Assay Cellular Target Engagement (CETSA) Biochemical_Assay->Cellular_Assay Selectivity_Profiling->Cellular_Assay Phenotypic_Assay Phenotypic Assays (e.g., Fibrosis Model) Cellular_Assay->Phenotypic_Assay Data_Analysis Data Analysis and Comparison Phenotypic_Assay->Data_Analysis Conclusion Conclusion: Select Optimal Inhibitor Data_Analysis->Conclusion

Caption: Workflow for comparing UCHL1 inhibitors.

Conclusion

The experimental data strongly indicates that this compound is a significantly more potent and selective inhibitor of UCHL1 compared to LDN-57444. Its covalent mechanism of action and high selectivity make it a superior tool for studying the cellular functions of UCHL1. In contrast, the utility of LDN-57444 as a specific UCHL1 inhibitor in cellular contexts has been questioned due to its lower potency and off-target effects.[2] For researchers aiming to investigate the specific roles of UCHL1 in health and disease, this compound represents a more reliable and potent chemical probe.

References

IMP-1711 as a Negative Control for IMP-1710: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of IMP-1710, a potent and selective inhibitor of the deubiquitylating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1), and its structurally related but largely inactive enantiomer, IMP-1711.[1][2][3][4] The profound difference in activity between these two molecules establishes IMP-1711 as an ideal negative control for experiments investigating the biological effects of this compound. This document outlines their comparative efficacy, the experimental protocols used to determine their activity, and the signaling pathway in which they are involved.

Comparative Efficacy of this compound and IMP-1711

The defining characteristic that makes IMP-1711 a suitable negative control is its significantly lower potency against UCHL1 compared to this compound. This compound is a powerful covalent inhibitor of UCHL1, while IMP-1711, its (R)-enantiomer, is over 1000-fold less active.[1][2][3] This stereoselective interaction with UCHL1 is critical for demonstrating that the observed biological effects of this compound are due to its specific inhibition of UCHL1 and not to off-target effects.

CompoundTargetIC50 (in vitro)Cellular ActivityRationale for Use
This compound UCHL138 nMPotent inhibitor of fibroblast-to-myofibroblast transition (IC50 = 740 nM)Active compound for studying UCHL1 function
IMP-1711 UCHL1>100 µMNo significant inhibition of fibroblast-to-myofibroblast transitionNegative control to validate specificity of this compound

Experimental Protocols

The following are key experimental methodologies used to characterize and compare the activities of this compound and IMP-1711.

1. In Vitro UCHL1 Inhibition Assay (Fluorescence Polarization)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified UCHL1 enzyme.

  • Methodology: A fluorescence polarization (FP) assay using a Ub-Lys-TAMRA probe is performed. The compounds are pre-incubated with recombinant human UCHL1 for 30 minutes. The FP signal is then measured to determine the extent of probe displacement, which is indicative of enzyme inhibition.

  • Results: this compound demonstrated a potent inhibition of UCHL1 with an IC50 value of 38 nM.[5][6][7][8][9] In contrast, IMP-1711 showed minimal activity, establishing it as a weak inhibitor.[1][2][3]

2. Cellular Target Engagement Assay (Immunoblot Analysis)

  • Objective: To confirm that this compound, and not IMP-1711, engages with UCHL1 in a cellular context.

  • Methodology: HEK293T cells are treated with varying concentrations of this compound or IMP-1711 for 1 hour. A probe, HA-Ub-VME, which covalently binds to the active site of UCHL1, is then added. Cell lysates are subsequently analyzed by immunoblotting for HA-tagged UCHL1. A reduction in the HA signal indicates that the compound has bound to UCHL1 and blocked the binding of the probe.

  • Results: Treatment with this compound resulted in a dose-dependent decrease in UCHL1 labeling by the HA-Ub-VME probe.[3] Conversely, IMP-1711 did not compete for UCHL1 labeling, confirming its lack of engagement with the target in intact cells.[3]

3. Cellular Model of Idiopathic Pulmonary Fibrosis (IPF)

  • Objective: To assess the antifibrotic activity of the compounds in a disease-relevant cellular model.

  • Methodology: Primary human lung fibroblasts from patients with IPF are pre-incubated with the compounds for 1 hour, followed by treatment with TGF-β1 to induce fibroblast-to-myofibroblast transition. The expression of alpha-smooth muscle actin (αSMA), a marker of this transition, is then analyzed.

  • Results: this compound was shown to inhibit this transdifferentiation process.[3][10] In contrast, IMP-1711 did not block the pro-fibrotic response, demonstrating that the antifibrotic effects of this compound are a direct result of UCHL1 inhibition.[3]

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the relationship between this compound and IMP-1711 and their role in studying the UCHL1 pathway, the following diagrams are provided.

G cluster_0 Compound Activity Comparison IMP1710 This compound (Active Inhibitor) UCHL1 UCHL1 Enzyme IMP1710->UCHL1 Inhibits BioEffect Biological Effect (e.g., Anti-fibrotic) IMP1710->BioEffect Causes IMP1711 IMP-1711 (Negative Control) IMP1711->UCHL1 Does Not Inhibit NoEffect No Biological Effect IMP1711->NoEffect Results in UCHL1->BioEffect Leads to

Caption: Logical relationship between this compound, IMP-1711, and UCHL1 activity.

G cluster_1 Experimental Workflow for Target Validation start HEK293T Cells treatment Treat with: - this compound - IMP-1711 (Control) - Vehicle (Control) start->treatment probe Add HA-Ub-VME Probe treatment->probe lysis Cell Lysis probe->lysis immunoblot Immunoblot for HA-UCHL1 lysis->immunoblot results Results: This compound shows dose-dependent decrease in HA signal. IMP-1711 shows no change. immunoblot->results

Caption: Workflow for cellular target engagement using immunoblotting.

G cluster_2 UCHL1's Role in Fibrosis TGFb TGF-β1 Fibroblast Fibroblast TGFb->Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Transdifferentiation Fibrosis Fibrosis Myofibroblast->Fibrosis UCHL1 UCHL1 UCHL1->Myofibroblast Promotes IMP1710 This compound IMP1710->UCHL1 Inhibits

Caption: Simplified signaling pathway of UCHL1 in fibrosis.

References

A Comparative Guide to Validating IMP-1710 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the cellular target engagement of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). Understanding and confirming that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines the established activity-based protein profiling (ABPP) method used for this compound and compares it with alternative techniques, namely the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Executive Summary

This compound effectively engages its target, UCHL1, in cells. The primary method for confirming this has been through activity-based protein profiling (ABPP), which leverages a "clickable" alkyne tag on the this compound molecule. This allows for direct visualization and quantification of target binding. Alternative methods such as the Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon ligand binding, and NanoBRET assays, which detect target engagement through energy transfer, offer orthogonal approaches to validate these findings. Each method presents distinct advantages and considerations in terms of experimental workflow, throughput, and the nature of the data generated.

Data Presentation: Comparison of Target Engagement Methods

The following table summarizes the key quantitative parameters for this compound and its target UCHL1, including data from alternative validation methods for similar targets to provide a comparative context.

Parameter Activity-Based Protein Profiling (ABPP) with this compound Cellular Thermal Shift Assay (CETSA) with UCHL1 Inhibitor (Illustrative) NanoBRET Assay with UCHL1 Inhibitor (Illustrative)
Target Protein UCHL1UCHL1UCHL1
Compound This compoundRepresentative UCHL1 InhibitorRepresentative UCHL1 Inhibitor
Principle Covalent labeling of the active site cysteine with a clickable probeLigand-induced thermal stabilization of the target proteinBioluminescence resonance energy transfer upon target engagement
Cellular IC₅₀ ~110 nM[1]Not directly measuredPotency (IC₅₀) can be determined
Biochemical IC₅₀ 38 nM[2]N/AN/A
Key Readout In-gel fluorescence, Immunoblotting, Mass SpectrometryChange in Thermal Stability (ΔTm)BRET Ratio, IC₅₀
Quantitative Data Concentration-dependent labeling saturated at ~130 nM in HEK293 cells[1]Expected positive ΔTm upon bindingDose-dependent decrease in BRET signal
Throughput ModerateHigh (with plate-based formats)High
Labeling Requirement Requires a tagged inhibitor (e.g., alkyne group on this compound)Label-freeRequires tagged target protein (NanoLuc fusion) and a fluorescent tracer

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Activity-Based Protein Profiling (ABPP) for this compound

This method directly visualizes the covalent binding of this compound to its target UCHL1 in cells.

Materials:

  • HEK293 cells

  • This compound (alkyne-functionalized)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer)

  • Azide-TAMRA-biotin capture reagent

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents

  • Streptavidin beads for pulldown

  • SDS-PAGE gels

  • Anti-UCHL1 antibody for immunoblotting

Protocol:

  • Cell Treatment: Treat HEK293 cells with varying concentrations of this compound (e.g., 0-1 µM) or DMSO for 1 hour.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Click Chemistry: Perform a CuAAC reaction by adding the azide-TAMRA-biotin capture reagent to the lysates. This will attach a fluorescent dye (TAMRA) and a biotin (B1667282) tag to the this compound that is covalently bound to UCHL1.

  • In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the TAMRA-labeled proteins using a fluorescence gel scanner. A band corresponding to the molecular weight of UCHL1 (~25 kDa) should show increasing fluorescence with higher concentrations of this compound.

  • Biotin Pulldown and Immunoblotting:

    • Incubate the lysates with streptavidin beads to pull down the biotin-tagged protein complexes.

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-UCHL1 antibody to confirm the identity of the pulled-down protein.

Cellular Thermal Shift Assay (CETSA) for UCHL1

CETSA is a label-free method to assess target engagement by measuring the increased thermal stability of a protein when a ligand is bound.

Materials:

  • Cells expressing UCHL1 (e.g., KMS11)

  • UCHL1 inhibitor (and DMSO vehicle)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., thermal cycler)

  • SDS-PAGE and Western blot reagents

  • Anti-UCHL1 antibody

Protocol:

  • Cell Treatment: Treat cells with the UCHL1 inhibitor or DMSO for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Western Blot: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble UCHL1 at each temperature by Western blotting with an anti-UCHL1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble UCHL1 against the temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.

NanoBRET Target Engagement Assay for UCHL1

This is a live-cell proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound.

Materials:

  • HEK293 cells

  • Expression vector for UCHL1 fused to NanoLuciferase (UCHL1-NLuc)

  • A fluorescent tracer that binds to UCHL1

  • Test compound (e.g., a UCHL1 inhibitor) and DMSO

  • Nano-Glo® Live Cell Reagent

  • Plate reader capable of measuring luminescence at two wavelengths

Protocol:

  • Transfection: Transfect HEK293 cells with the UCHL1-NLuc expression vector.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Tracer and Compound Addition: Add the fluorescent tracer to the cells at a predetermined optimal concentration. Then, add serial dilutions of the test compound or DMSO.

  • Incubation: Incubate the plate for a period to allow for compound entry and binding equilibrium.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent.

  • BRET Measurement: Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine an IC₅₀ value.

Visualizations

UCHL1 Signaling and this compound Inhibition

UCHL1_Pathway UCHL1 Deubiquitination Pathway and this compound Inhibition cluster_0 Ubiquitin-Proteasome System cluster_1 Inhibition Ub_Protein Ubiquitinated Protein UCHL1 UCHL1 Ub_Protein->UCHL1 Deubiquitination Proteasome Proteasome Ub_Protein->Proteasome Degradation Pathway Protein Protein UCHL1->Protein Ub Ubiquitin UCHL1->Ub Degradation Degradation Proteasome->Degradation IMP1710 This compound IMP1710->UCHL1 Inhibition

Caption: this compound inhibits UCHL1, preventing protein deubiquitination.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow Activity-Based Protein Profiling (ABPP) Workflow for this compound cluster_analysis Analysis start Treat Cells with this compound lysis Cell Lysis start->lysis click Click Chemistry (add Azide-TAMRA-Biotin) lysis->click ingel In-gel Fluorescence click->ingel pulldown Biotin Pulldown click->pulldown end Confirm Target Engagement ingel->end immunoblot Immunoblot (anti-UCHL1) pulldown->immunoblot immunoblot->end

Caption: Workflow for confirming this compound target engagement using ABPP.

Logical Comparison of Target Engagement Assays

Assay_Comparison Comparison of Target Engagement Validation Methods cluster_pros_cons TargetEngagement Validating Target Engagement ABPP ABPP (Activity-Based Protein Profiling) TargetEngagement->ABPP CETSA CETSA (Cellular Thermal Shift Assay) TargetEngagement->CETSA NanoBRET NanoBRET (Bioluminescence Resonance Energy Transfer) TargetEngagement->NanoBRET ABPP_pros Pros: - Direct detection of covalent binding - Can identify off-targets ABPP->ABPP_pros ABPP_cons Cons: - Requires tagged compound ABPP->ABPP_cons CETSA_pros Pros: - Label-free - Measures engagement with native protein CETSA->CETSA_pros CETSA_cons Cons: - Indirect readout - Not all binding events cause a thermal shift CETSA->CETSA_cons NanoBRET_pros Pros: - Live-cell, real-time data - High throughput NanoBRET->NanoBRET_pros NanoBRET_cons Cons: - Requires protein tagging (NLuc) - Requires a specific fluorescent tracer NanoBRET->NanoBRET_cons

Caption: A logical comparison of the pros and cons of different target engagement assays.

References

A Comparative Analysis of IMP-1710 and Other Covalent Probes for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent probes have emerged as powerful tools in chemical biology and drug discovery, enabling the selective and durable modulation of protein function. Their unique mechanism of action, involving the formation of a stable covalent bond with their target protein, offers distinct advantages in terms of potency and duration of effect. This guide provides a comparative analysis of IMP-1710, a potent and selective covalent probe for Ubiquitin C-terminal Hydrolase L1 (UCHL1), against other well-characterized covalent probes targeting different protein classes, namely Bruton's Tyrosine Kinase (BTK) and the oncogenic KRAS G12C mutant.

Executive Summary

This guide delves into the key performance characteristics of this compound and compares them with leading covalent inhibitors of BTK and KRAS G12C. We present a comprehensive overview of their mechanisms of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows, offering a clear and concise resource for researchers in the field.

Introduction to Covalent Probes

Covalent inhibitors are small molecules that form a permanent, covalent bond with their protein target, typically by reacting with a nucleophilic amino acid residue within the protein's active site or an allosteric pocket.[1][2] This irreversible mode of action can lead to high potency and prolonged target inhibition, as the biological effect is maintained until the protein is degraded and resynthesized.[3][4] The design of targeted covalent inhibitors often involves a reactive electrophilic "warhead" attached to a scaffold that provides binding affinity and selectivity for the target protein.[2]

Comparative Data of Covalent Probes

The following table summarizes the key quantitative data for this compound and a selection of other prominent covalent probes.

Probe/InhibitorTarget ProteinTarget ClassMechanism of ActionPotency (IC50)Selectivity ProfileKey Applications
This compound UCHL1Deubiquitinating Enzyme (DUB)Covalent modification of the catalytic cysteine.[5][6][7]38 nM[8][9]Highly selective for UCHL1 over a panel of 20 other DUBs.[9]Chemical probe for UCHL1, antifibrotic activity research.[5][8]
Ibrutinib BTKTyrosine KinaseIrreversible covalent binding to Cys481 in the BTK active site.[1][3]~0.5 nMAlso inhibits other kinases with a homologous cysteine, such as EGFR, TEC, and BLK.[1]Treatment of B-cell malignancies like CLL and mantle cell lymphoma.[3][10]
Acalabrutinib BTKTyrosine KinaseSecond-generation irreversible covalent inhibitor binding to Cys481.[3][10]~3 nMMore selective for BTK than ibrutinib, with fewer off-target effects.[3][10]Treatment of B-cell malignancies, with an improved safety profile over ibrutinib.[10]
Sotorasib (AMG 510) KRAS G12CGTPaseCovalently binds to the mutant cysteine-12, locking KRAS in an inactive GDP-bound state.[11][12]Varies by cell lineHighly selective for the KRAS G12C mutant.[11]Treatment of KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer.[11][13]
Adagrasib (MRTX849) KRAS G12CGTPaseIrreversibly binds to the switch II pocket of KRAS G12C, trapping it in the inactive state.[11]Varies by cell lineSelective for the KRAS G12C mutant.[14]Treatment of KRAS G12C-mutated solid tumors.[13]

Signaling Pathways and Mechanisms of Action

To visually represent the biological context and mechanism of these covalent probes, the following diagrams are provided.

G cluster_covalent_mechanism General Mechanism of Covalent Inhibition P Protein Target (P) (with nucleophilic residue) PL_noncov Non-covalent Complex (P·L) P->PL_noncov k1 (Association) L Covalent Inhibitor (L) (with electrophilic warhead) PL_noncov->P k-1 (Dissociation) PL_cov Covalent Adduct (P-L) PL_noncov->PL_cov kinact (Inactivation)

Caption: General two-step mechanism of covalent inhibition.

G cluster_uchl1_pathway UCHL1 Signaling and Inhibition by this compound Ub_Protein Ubiquitinated Protein UCHL1 UCHL1 (Deubiquitinase) Ub_Protein->UCHL1 Proteasome Proteasomal Degradation Ub_Protein->Proteasome Protein Deubiquitinated Protein UCHL1->Protein Ub Free Ubiquitin UCHL1->Ub Cellular_Processes Downstream Cellular Processes (e.g., Fibrosis) Protein->Cellular_Processes IMP1710 This compound IMP1710->UCHL1 Covalent Inhibition

Caption: UCHL1 pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of covalent probes. Below are representative protocols for key experiments.

In Vitro Potency Assay (IC50 Determination)

Objective: To determine the concentration of a covalent inhibitor required to inhibit 50% of the target enzyme's activity.

Example: Fluorescence Polarization (FP) Assay for UCHL1 using Ub-Lys-TAMRA.[15]

  • Reagents and Materials:

    • Recombinant human UCHL1 protein.

    • Ub-Lys-TAMRA fluorescent probe.

    • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).

    • This compound and other test compounds serially diluted in DMSO.

    • 384-well black, low-volume microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of UCHL1 in assay buffer to the desired final concentration (e.g., 10 nM).

    • Add a small volume (e.g., 50 nL) of serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the UCHL1 solution to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.[15]

    • Initiate the reaction by adding the Ub-Lys-TAMRA substrate to a final concentration of, for example, 25 nM.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To confirm that the covalent probe binds to its intended target within a cellular context.

Example: Activity-Based Protein Profiling (ABPP) with Competitive Inhibition.[16][17]

  • Reagents and Materials:

    • Cultured cells expressing the target protein (e.g., HEK293T cells).

    • This compound or other test compounds.

    • A "clickable" activity-based probe (ABP) for the target class (e.g., an alkyne-tagged ubiquitin probe for DUBs).

    • Lysis buffer.

    • Azide-tagged reporter molecule (e.g., Azide-TAMRA or Azide-Biotin).

    • Click chemistry reagents (Copper(I) catalyst, ligand, reducing agent).

    • SDS-PAGE gels and Western blotting reagents or streptavidin beads for enrichment.

  • Procedure:

    • Treat cultured cells with increasing concentrations of the test compound or DMSO for a specific duration (e.g., 1-4 hours).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Treat the lysates with the clickable ABP for a defined period to label the active sites of the target protein class that were not occupied by the test compound.

    • Perform a click chemistry reaction to attach the azide-reporter to the alkyne-tagged ABP.

    • For fluorescent readout: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity of the target protein band with increasing test compound concentration indicates target engagement.

    • For enrichment and mass spectrometry: Use streptavidin beads to pull down biotin-labeled proteins. Elute the captured proteins, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the proteins that were labeled by the ABP.

Proteome-wide Selectivity Profiling

Objective: To identify the on- and off-targets of a covalent probe across the entire proteome.

Example: Chemoproteomics using Mass Spectrometry.[16][18]

  • Reagents and Materials:

    • Cultured cells or tissue lysates.

    • A version of the covalent probe containing a clickable handle (e.g., an alkyne or azide (B81097) group), like this compound which has an alkyne tag.[5]

    • Click chemistry reagents and a corresponding reporter tag (e.g., biotin-azide).

    • Streptavidin affinity resin.

    • Reagents for protein digestion (e.g., trypsin).

    • LC-MS/MS instrumentation.

  • Procedure:

    • Treat live cells or cell lysates with the clickable covalent probe at various concentrations.

    • Lyse the cells (if treated live) and perform a click chemistry reaction to attach the biotin (B1667282) tag to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin affinity chromatography.

    • Perform on-bead or in-solution digestion of the enriched proteins to generate peptides.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the proteins that were covalently modified by the probe using database searching algorithms.

    • Quantify the relative abundance of identified proteins across different probe concentrations to assess selectivity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel covalent probe.

G cluster_workflow Experimental Workflow for Covalent Probe Evaluation Start Design & Synthesis of Covalent Probe Biochem_Assay In Vitro Biochemical Assay (Potency - IC50, kinact/KI) Start->Biochem_Assay Cell_Perm Cellular Permeability Assessment Biochem_Assay->Cell_Perm Target_Engage Cellular Target Engagement (e.g., Competitive ABPP) Cell_Perm->Target_Engage Selectivity Proteome-wide Selectivity (Chemoproteomics) Target_Engage->Selectivity Functional_Assay Cellular Functional Assay (Phenotypic Effect) Selectivity->Functional_Assay End Validated Covalent Probe Functional_Assay->End

References

Covalent Binding of IMP-1710 to UCHL1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), with other relevant compounds. Experimental data and protocols are presented to substantiate the covalent binding mechanism of this compound to UCHL1, offering valuable information for researchers in neurodegeneration, cancer, and fibrosis.

Performance Comparison of UCHL1 Inhibitors

This compound demonstrates superior potency and selectivity for UCHL1 compared to its less active enantiomer, IMP-1711, and a previously reported inhibitor, LDN-57444.[1] The following table summarizes the key quantitative data from biochemical and cellular assays.

CompoundTargetAssay TypeIC50 (nM)Kinetic Parameter (kobs/[I], M⁻¹s⁻¹)Notes
This compound (alkyne ABP) UCHL1Fluorescence Polarization3811000Potent and selective covalent inhibitor.[1]
Parent Compound of this compound UCHL1Fluorescence Polarization-7400The parent compound from which this compound was derived.[1]
IMP-1711 ((R)-enantiomer) UCHL1Fluorescence Polarization>100,000Not determinedOver 1000-fold less active, serving as a negative control.[1]
LDN-57444 UCHL1Fluorescence Polarization>100,000Not determinedPreviously reported inhibitor, shown to be inactive in cells.[1]

Experimental Confirmation of Covalent Binding

The covalent interaction between this compound and UCHL1 has been rigorously confirmed through multiple experimental approaches.

Mass Spectrometry Analysis

Intact protein mass spectrometry was employed to verify the covalent modification of UCHL1 by this compound. Incubation of recombinant UCHL1 with this compound resulted in a mass shift consistent with the formation of a single covalent adduct.[1][2] Further analysis by tryptic digest and nanoLC-MS/MS identified the specific site of modification as the catalytic cysteine residue, Cys90.[1][2]

Activity-Based Protein Profiling (ABPP)

A chemical proteomics workflow using an activity-based protein profiling (ABPP) approach in intact cells confirmed that this compound selectively labels UCHL1.[1] This method utilizes the alkyne tag on this compound for "click" chemistry-based ligation to a reporter tag, enabling visualization and identification of the protein target.[3]

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This biochemical assay is used to determine the IC50 values of inhibitors against UCHL1.

Materials:

  • Recombinant human UCHL1 protein

  • Ubiquitin-Lys-TAMRA fluorescent probe

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

  • Test compounds (this compound, IMP-1711, LDN-57444)

  • 384-well, black, low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add UCHL1 enzyme to the wells of the microplate.

  • Add the test compound dilutions to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization using a suitable plate reader with excitation at 530 nm and emission at 590 nm.

  • Calculate the percentage of inhibition based on the polarization values of control (enzyme and probe) and blank (probe only) wells.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Intact Protein Mass Spectrometry

This method confirms the covalent adduct formation between this compound and UCHL1.

Materials:

  • Recombinant human UCHL1 protein

  • This compound

  • Incubation Buffer: Phosphate-buffered saline (PBS)

  • LC-ESI-MS system

Procedure:

  • Incubate recombinant UCHL1 (e.g., 5 µM) with an excess of this compound (e.g., 13 µM) in incubation buffer for 60 minutes at 37°C.[2]

  • Desalt the protein sample using a suitable method (e.g., C4 ZipTip).

  • Analyze the intact protein by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

  • Compare the mass of the this compound-treated UCHL1 with the untreated control to identify the mass shift corresponding to the covalent adduct.

Activity-Based Protein Profiling (ABPP) in Intact Cells

This cellular assay identifies the protein targets of this compound.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Azide-biotin or azide-fluorophore reporter tag

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (copper(II) sulfate, TBTA ligand, and a reducing agent like sodium ascorbate)

  • Streptavidin beads (for biotin (B1667282) tag)

  • SDS-PAGE gels and Western blotting reagents or mass spectrometry for proteomic analysis

Procedure:

  • Treat cultured cells with varying concentrations of this compound for a specified time (e.g., 1-3 hours).

  • Lyse the cells and harvest the proteome.

  • Perform the CuAAC "click" reaction by adding the azide-reporter tag and the CuAAC reagents to the cell lysate to ligate the reporter to the alkyne tag of this compound.

  • For visualization, if a fluorescent reporter was used, separate the proteins by SDS-PAGE and visualize using an appropriate fluorescence scanner.

  • For identification, if a biotin reporter was used, enrich the labeled proteins using streptavidin beads.

  • Digest the enriched proteins (e.g., with trypsin) and identify the proteins by nanoLC-MS/MS-based proteomics.

Visualizations

Covalent_Inhibition_Mechanism UCHL1 UCHL1 Active Site (with catalytic Cys90) ReversibleComplex Reversible UCHL1-IMP-1710 Complex UCHL1->ReversibleComplex Reversible Binding IMP1710 This compound (Cyanamide Warhead) IMP1710->ReversibleComplex CovalentAdduct Covalent UCHL1-IMP-1710 Adduct (Inactivated Enzyme) ReversibleComplex->CovalentAdduct Covalent Bond Formation (Nucleophilic attack by Cys90)

Caption: Covalent inhibition of UCHL1 by this compound.

ABPP_Workflow cluster_Cellular Intact Cells cluster_Biochemical Cell Lysate cluster_Analysis CellTreatment 1. Treat cells with alkyne-probe (this compound) CellLysis 2. Cell Lysis CellTreatment->CellLysis ClickChemistry 3. 'Click' Chemistry: Ligate azide-reporter tag CellLysis->ClickChemistry Analysis 4. Analysis ClickChemistry->Analysis Visualization Visualization (In-gel fluorescence) Analysis->Visualization Identification Identification (Affinity enrichment & MS) Analysis->Identification

Caption: Activity-Based Protein Profiling (ABPP) Workflow.

References

Washout Experiments Confirming the Slow Reversibility of IMP-1710, a Potent UCHL1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of chemical probes for deubiquitylating enzymes (DUBs), IMP-1710 has emerged as a highly potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] Its utility in studying the roles of UCHL1 in various pathological conditions, including idiopathic pulmonary fibrosis (IPF), is significant.[3] A critical aspect of characterizing such inhibitors is understanding the nature of their interaction with the target enzyme. While often described as irreversible, detailed kinetic analyses, including washout experiments, reveal a more nuanced mechanism of slow reversibility.[1] This guide provides a comparative analysis of this compound, supporting experimental data, and detailed protocols for assessing inhibitor reversibility.

Performance Comparison of UCHL1 Inhibitors

This compound demonstrates superior potency and cellular activity compared to other known UCHL1 inhibitors. The following table summarizes key quantitative data for this compound and its alternatives.

InhibitorTargetMechanism of ActionIC50 (in vitro)Cellular ActivityReference
This compound UCHL1Covalent (slowly reversible)38 nMBlocks pro-fibrotic responses in IPF models[1][4]
Parent Compound of this compound UCHL1Covalent90 nMActive in cells[1]
LDN-57444 UCHL1Reversible (reported)880 nMFails to engage UCHL1 in intact cells[1][5]
MT-19 UCHL1Covalent670 nMAnti-proliferative properties[5]
VAEFMK UCHL1Covalent--[5]

Confirming Slow Reversibility: The Washout Experiment

The enduring effect of a covalent inhibitor after its removal from the extracellular environment is a key indicator of its binding nature. Washout experiments are designed to assess this by measuring the recovery of enzyme activity over time after the inhibitor has been washed away. For a truly irreversible inhibitor, no significant recovery of enzyme activity is expected. In the case of a slowly reversible inhibitor like this compound, a gradual return of function is observed.

Experimental Protocol: Cellular Washout Assay for UCHL1 Activity

This protocol describes a general method for a cell-based washout experiment to determine the reversibility of an inhibitor targeting UCHL1.

1. Cell Culture and Treatment:

  • Plate a suitable cell line expressing UCHL1 (e.g., HEK293T) in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with the inhibitor (e.g., this compound at 10x IC50) or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) to allow for target engagement.

2. Washout Procedure:

  • Aspirate the medium containing the inhibitor.

  • Wash the cell monolayer three times with a large volume of pre-warmed, inhibitor-free culture medium to thoroughly remove any unbound inhibitor.

  • After the final wash, add fresh, inhibitor-free medium to the wells.

3. Time-Course Analysis:

  • Incubate the cells for various time points post-washout (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, lyse the cells in an appropriate lysis buffer.

4. Measurement of UCHL1 Activity:

  • Determine the UCHL1 activity in the cell lysates. This can be achieved using an activity-based probe (ABP) that specifically labels the active form of UCHL1, followed by quantitative immunoblotting or fluorescent detection.

  • The recovery of UCHL1 activity is measured as the reappearance of the ABP signal over time in the inhibitor-treated, washed-out samples compared to the vehicle-treated control.

5. Data Analysis:

  • Quantify the intensity of the ABP signal at each time point.

  • Plot the percentage of UCHL1 activity recovery against time. A slow, gradual increase in signal indicates slow reversibility, while a flat line near zero suggests irreversible inhibition.

Washout_Experiment_Workflow cluster_treatment Cell Treatment cluster_washout Washout cluster_analysis Analysis cells Cells expressing UCHL1 treatment Incubate with This compound or Vehicle cells->treatment wash1 Aspirate Medium treatment->wash1 wash2 Wash 3x with Inhibitor-Free Medium wash1->wash2 wash3 Add Fresh Medium wash2->wash3 timepoints Incubate for various time points (0-24h) wash3->timepoints lysis Cell Lysis timepoints->lysis activity_assay Measure UCHL1 Activity (e.g., with Activity-Based Probe) lysis->activity_assay data_analysis Quantify and Plot Activity Recovery activity_assay->data_analysis UCHL1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Proteasome Proteasomal Degradation Smad23->Proteasome targeted for Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Pro-fibrotic Gene Expression Nucleus->Gene_expression promotes UCHL1 UCHL1 UCHL1->Smad23 deubiquitinates & stabilizes Ub Ubiquitin Ub->Smad23 ubiquitinates IMP1710 This compound IMP1710->UCHL1 inhibits

References

Validating the Anti-Fibrotic Effects of IMP-1710 with Genetic and Chemical Controls

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the phenotypic effects of IMP-1710, a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), with relevant genetic and chemical controls. The experimental data presented herein validates the on-target anti-fibrotic activity of this compound in a cellular model of idiopathic pulmonary fibrosis (IPF).

Executive Summary

This compound is a covalent inhibitor that selectively targets the deubiquitylating enzyme UCHL1.[1][2][3] It has demonstrated significant anti-fibrotic activity by inhibiting the transition of fibroblasts into myofibroblasts, a key process in the progression of fibrotic diseases.[1][4][5] This guide summarizes the key experimental findings that support the specific, on-target action of this compound. The data is benchmarked against a structurally similar but inactive enantiomer (IMP-1711) and a previously reported, but ineffective, UCHL1 inhibitor (LDN-57444), providing robust validation of its mechanism of action.

Data Presentation

Table 1: In Vitro Potency and Cellular Target Engagement
CompoundTargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Notes
This compound UCHL1 38 [1][4][5]110 Potent and selective covalent inhibitor.
IMP-1711UCHL1>100,000Inactive(R)-enantiomer of the parent compound of this compound; used as a negative control.[2][4]
LDN-57444UCHL1>100,000Inactive in cellsPreviously reported UCHL1 inhibitor, shown to be ineffective in cellular assays.[4][5]
Table 2: Phenotypic Effect on Fibroblast-to-Myofibroblast Transition (FMT)
TreatmentTargetαSMA Expression InhibitionNotes
This compound (1 µM) UCHL1 Significant Blocks pro-fibrotic response in primary human lung fibroblasts from IPF donors.[4][5]
IMP-1711 (1 µM)UCHL1 (inactive)Not significantDemonstrates that the anti-fibrotic effect is stereospecific.[4][5]
LDN-57444 (1 µM)UCHL1 (inactive)Not significantConfirms that inhibition of UCHL1 is necessary for the observed phenotypic effect.[4][5]
Nintedanib (1 µM)Multiple Tyrosine KinasesSignificantApproved IPF drug, used as a positive control for anti-fibrotic activity.[4][5]

Experimental Protocols

Cellular Model of Idiopathic Pulmonary Fibrosis: Primary lung fibroblasts were isolated from patients with idiopathic pulmonary fibrosis (IPF). To induce a pro-fibrotic phenotype, these cells were stimulated with transforming growth factor-beta 1 (TGF-β1). The transition of fibroblasts to myofibroblasts (FMT) was assessed by measuring the expression of alpha-smooth muscle actin (αSMA), a well-established marker for this process.

Compound Treatment: IPF donor-derived primary fibroblasts were pre-incubated with the indicated compounds (1 µM) for one hour. Following pre-incubation, the cells were treated with TGF-β1 for three days to induce FMT.

High-Content Imaging Analysis: The expression of αSMA was quantified using high-content imaging analysis. This method allows for the automated acquisition and analysis of fluorescence microscopy images, providing an unbiased and quantitative measure of protein expression on a per-cell basis.

Visualizations

Signaling Pathway of UCHL1 Inhibition in Fibrosis

G Figure 1: Proposed Mechanism of this compound in Inhibiting Fibrosis TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds UCHL1 UCHL1 TGFbR->UCHL1 Activates Signaling Cascade Fibroblast Fibroblast UCHL1->Fibroblast Promotes Myofibroblast Myofibroblast (αSMA expression) Fibroblast->Myofibroblast Transition IMP1710 This compound IMP1710->UCHL1 Inhibits

Caption: Proposed Mechanism of this compound in Inhibiting Fibrosis.

Experimental Workflow for Validating this compound Activity

G Figure 2: Experimental Workflow for Phenotypic Validation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis IPF_Fibroblasts Primary Lung Fibroblasts (IPF Donors) Preincubation Pre-incubation (1 hr) - this compound - IMP-1711 (Control) - LDN-57444 (Control) - Nintedanib (Control) IPF_Fibroblasts->Preincubation TGFb_Treatment TGF-β1 Treatment (3 days) Preincubation->TGFb_Treatment HCA High-Content Imaging TGFb_Treatment->HCA aSMa_Quant Quantification of αSMA Expression HCA->aSMa_Quant

Caption: Experimental Workflow for Phenotypic Validation.

Logical Relationship of Controls

G Figure 3: Rationale for Genetic and Chemical Controls IMP1710 This compound (Active Inhibitor) OnTarget On-Target UCHL1 Inhibition IMP1710->OnTarget Causes Phenotype Anti-Fibrotic Phenotype IMP1711 IMP-1711 (Inactive Enantiomer) IMP1711->OnTarget Fails to Cause LDN LDN-57444 (Inactive Compound) LDN->OnTarget Fails to Cause OnTarget->Phenotype Leads to

Caption: Rationale for Genetic and Chemical Controls.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IMP-1710

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of IMP-1710, a potent and selective deubiquitylating enzyme UCHL1 inhibitor. As no specific disposal protocol for this compound is publicly available, this guidance is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting, in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) if available and adhere to standard laboratory safety protocols. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Given that Dimethyl Sulfoxide (DMSO), a common solvent for this compound, can facilitate skin absorption of other chemicals, glove integrity is crucial.

  • Body Protection: A fully buttoned laboratory coat.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound involves a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler.

Step 1: Waste Characterization and Segregation

All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste. It is crucial to segregate this waste at the point of generation to prevent reactions with incompatible chemicals.

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing boats and paper towels, in a designated, leak-proof solid waste container.

  • Liquid Waste: Solutions containing this compound, including stock solutions (commonly in DMSO) and experimental media, should be collected in a separate, clearly labeled liquid waste container. Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's waste management plan.

  • Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Selection and Labeling

Proper containment and labeling are critical for safety and compliance.

  • Container Compatibility: Ensure that waste containers are made of a material compatible with the waste they hold. For this compound solutions in DMSO, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), the approximate concentration or percentage of each component, and the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent). The date of waste accumulation should also be recorded.

Step 3: Storage of Hazardous Waste

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure that containers are kept closed at all times, except when adding waste, and are stored in secondary containment to catch any potential leaks.

Step 4: Arranging for Waste Disposal

Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Data Presentation: this compound Disposal Summary

ParameterGuideline
Waste Classification Hazardous Chemical Waste (Assumed toxic; specific characteristics to be determined by EH&S).
Personal Protective Equipment (PPE) Chemical splash goggles, chemically resistant gloves (nitrile or butyl), lab coat.
Solid Waste Containment Labeled, sealed, leak-proof container compatible with solid chemical waste.
Liquid Waste Containment Labeled, sealed, leak-proof container (HDPE or glass) compatible with the solvent (e.g., DMSO). Stored in secondary containment.
Labeling Requirements "Hazardous Waste," full chemical names, concentrations/percentages, hazard warnings (e.g., Toxic), and accumulation start date.
Storage Location Designated and labeled Satellite Accumulation Area (SAA) within the laboratory.
Disposal Route Collection by the institution's certified hazardous waste management service (EH&S).
Prohibited Actions DO NOT dispose of in regular trash. DO NOT pour down the drain. DO NOT evaporate in a fume hood. DO NOT mix with incompatible waste streams.

Experimental Protocols: Suggested Inactivation of this compound Waste

While collection by a certified waste handler is the primary disposal method, in some cases, a pre-treatment or inactivation step may be considered to reduce the reactivity of the waste. The following is a suggested protocol for the chemical inactivation of small quantities of this compound in a controlled laboratory setting. This procedure should only be performed by trained personnel in a chemical fume hood.

Principle of Inactivation:

Based on the chemical structure of this compound, which includes a pyrrolopyridine core and a terminal alkyne, degradation can likely be achieved through hydrolysis under alkaline conditions, which has been shown to be effective for similar pyrrolopyridine derivatives.

Materials:

  • This compound waste solution (e.g., in DMSO).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate reaction vessel (e.g., a round-bottom flask with a stir bar).

  • Stir plate.

  • Ice bath.

Procedure:

  • Preparation: Place the reaction vessel in an ice bath on a stir plate within a chemical fume hood.

  • Dilution: If the this compound waste is in a concentrated organic solvent like DMSO, dilute it with a miscible, less volatile solvent such as ethanol (B145695) or isopropanol (B130326) to a concentration below 1 mg/mL to better control the reaction.

  • Basification: While stirring the diluted waste solution, slowly add 1 M NaOH dropwise. Monitor the pH of the solution. Continue adding NaOH until the pH is between 10 and 12.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation of the pyrrolopyridine core.

  • Neutralization: After the reaction period, slowly add 1 M HCl dropwise while stirring to neutralize the solution to a pH between 6 and 8. Be cautious as this is an exothermic reaction.

  • Final Disposal: The resulting neutralized solution should be collected as hazardous liquid waste and disposed of through your institution's EH&S department. Clearly label the container with all components of the final mixture.

Mandatory Visualizations

InactivationProtocol cluster_setup Setup cluster_reaction Reaction cluster_neutralization Neutralization & Disposal Start This compound Waste Solution Setup Work in Fume Hood with Ice Bath Start->Setup Dilute Dilute with Ethanol/Isopropanol Setup->Dilute Basify Slowly Add 1M NaOH to pH 10-12 Dilute->Basify React Stir for 24 hours at Room Temperature Basify->React Neutralize Slowly Add 1M HCl to pH 6-8 React->Neutralize Collect Collect as Hazardous Waste Neutralize->Collect Dispose Dispose via EH&S Collect->Dispose

Essential Safety and Operational Guidance for Handling IMP-1710

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IMP-1710. The following procedures are based on best practices for handling potent, solid, bioactive small molecules in a laboratory setting, in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.

This compound is a potent and selective inhibitor of the deubiquitinating enzyme UCHL1.[1][2] While it is shipped as a non-hazardous chemical under ambient temperatures, its biological activity necessitates careful handling to minimize exposure.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound in different laboratory scenarios.

Activity Recommended PPE Rationale
Weighing and Dispensing (as solid powder) - Chemical fume hood or ventilated balance enclosure- Disposable lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not in a ventilated enclosure)High risk of aerosolization and inhalation of fine powder.[4][5]
Solution Preparation - Chemical fume hood- Standard lab coat- Single pair of chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash gogglesReduced risk of aerosolization, but potential for splashes and spills.
In Vitro / Cell-Based Assays - Standard lab coat- Single pair of gloves- Safety glassesFocus on preventing skin and eye contact with dilute solutions.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Decontamination & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Work Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid this compound in Ventilated Enclosure prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve exp_perform Perform Experimental Procedures handle_dissolve->exp_perform clean_decontaminate Decontaminate Work Surfaces and Equipment exp_perform->clean_decontaminate clean_waste Segregate and Label Contaminated Waste clean_decontaminate->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_dispose Dispose of Waste via Approved Channels clean_doff->clean_dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused/Expired Compound:

    • Do not dispose of down the drain or in regular trash.

    • Collect in a clearly labeled, sealed container.

    • Dispose of through a certified hazardous waste vendor.[4]

  • Contaminated Labware (e.g., pipette tips, vials):

    • Collect in a designated, puncture-resistant, and sealed container.

    • Label as "Hazardous Waste" with the chemical name.[4]

  • Contaminated PPE (e.g., gloves, disposable lab coats):

    • Carefully doff to avoid self-contamination.

    • Place in a sealed bag or container labeled as hazardous waste.[4][6]

  • Aqueous Waste:

    • Collect in a sealed, labeled container.

    • Do not mix with other waste streams unless compatibility is confirmed.

All waste containers should be clearly labeled with "Hazardous Waste" and the name "this compound". Follow all local and institutional regulations for the disposal of chemical waste.[7]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Always have a Safety Data Sheet for a similar compound or a general chemical safety guide readily available when working with this compound. All personnel handling the compound must be trained on these procedures and be aware of the potential risks.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.